Dbco-peg5-dbco
Beschreibung
Eigenschaften
Molekularformel |
C50H54N4O9 |
|---|---|
Molekulargewicht |
855.0 g/mol |
IUPAC-Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C50H54N4O9/c55-47(51-25-21-49(57)53-37-43-13-3-1-9-39(43)17-19-41-11-5-7-15-45(41)53)23-27-59-29-31-61-33-35-63-36-34-62-32-30-60-28-24-48(56)52-26-22-50(58)54-38-44-14-4-2-10-40(44)18-20-42-12-6-8-16-46(42)54/h1-16H,21-38H2,(H,51,55)(H,52,56) |
InChI-Schlüssel |
SKXBZFNMPUFHFH-UHFFFAOYSA-N |
Aussehen |
Solid powder |
Reinheit |
>95% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
DBCO-PEG5-DBCO |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to DBCO-PEG5-DBCO: A Homobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
DBCO-PEG5-DBCO is a high-purity, homobifunctional crosslinker that leverages the power of copper-free click chemistry for the covalent conjugation of biomolecules. This technical guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols. Featuring two dibenzocyclooctyne (DBCO) groups separated by a hydrophilic 5-unit polyethylene (B3416737) glycol (PEG) spacer, this linker is an invaluable tool in the development of antibody-drug conjugates (ADCs), PROTACs (Proteolysis Targeting Chimeras), bispecific antibodies, and other complex bioconjugates. The PEG5 spacer enhances aqueous solubility, reduces aggregation, and provides optimal spatial separation between conjugated molecules, thereby preserving their biological activity. This document serves as a technical resource for researchers and drug development professionals, offering quantitative data, detailed experimental methodologies, and visual workflows to facilitate the effective use of this compound in their research.
Introduction to this compound
This compound is a chemical linker designed for the straightforward and efficient crosslinking of two azide-containing molecules through strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction, a cornerstone of "click chemistry," is bioorthogonal, meaning it proceeds with high efficiency and specificity under mild, aqueous conditions without interfering with biological functional groups.[1][2] This biocompatibility makes it ideal for use in complex biological systems, including live cells.[3]
The structure of this compound consists of two terminal DBCO groups, which are highly reactive towards azides due to their ring strain.[4] These are connected by a flexible, hydrophilic PEG5 spacer. The key advantages of this linker include:
-
Excellent Biocompatibility: The copper-free nature of the SPAAC reaction avoids the cytotoxicity associated with copper catalysts, making it suitable for in vivo applications.[5][6]
-
High Chemoselectivity: The DBCO groups react specifically with azides, preventing unwanted side reactions with other functional groups commonly found in biomolecules, such as amines and hydroxyls.[5][7]
-
Enhanced Solubility: The hydrophilic PEG5 spacer improves the water solubility of the linker and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules.[2][5]
-
Reduced Steric Hindrance and Aggregation: The PEG5 spacer provides a flexible and sufficiently long bridge between conjugated molecules, minimizing steric hindrance and reducing the propensity for aggregation.[5][8]
Physicochemical Properties and Data Presentation
A clear understanding of the physicochemical properties of this compound is crucial for its effective application. The following tables summarize key quantitative data for this compound and provide a comparison with other DBCO-PEGn-DBCO linkers.
| Property | Value | Reference(s) |
| Chemical Formula | C₅₀H₅₄N₄O₉ | [9] |
| Molecular Weight | 854.99 g/mol | [9] |
| CAS Number | 2363130-04-3 | [9] |
| Purity | >95% | [10] |
| Physical Form | Off-white solid | [5] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Acetonitrile | [5][10] |
| Storage Conditions | -20°C, protected from light and moisture | [10] |
Table 1: Physicochemical Properties of this compound
| Linker | PEG Units (n) | Relative Solubility | Relative Steric Hindrance | Potential Impact on Reaction Kinetics |
| DBCO-PEG2-DBCO | 2 | Lower | Higher | May be slightly faster in some cases due to smaller hydrodynamic volume. |
| DBCO-PEG4-DBCO | 4 | Moderate | Moderate | A balance of solubility and reactivity.[7] |
| This compound | 5 | High | Lower | Good balance, with the longer spacer potentially aiding accessibility.[5] |
| DBCO-PEG8-DBCO | 8 | Higher | Lower | Increased solubility may be beneficial for highly hydrophobic molecules. |
Table 2: Comparative Properties of DBCO-PEGn-DBCO Linkers
Experimental Protocols
The following protocols provide detailed methodologies for the use of this compound in bioconjugation applications.
General Protocol for Crosslinking Two Azide-Containing Proteins
This protocol describes a two-step approach to crosslink two different azide-containing proteins (Protein A-N₃ and Protein B-N₃) using this compound.
Materials:
-
This compound
-
Protein A-N₃ and Protein B-N₃
-
Anhydrous DMSO
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Spin Desalting Columns
-
Size-Exclusion Chromatography (SEC) system
Procedure:
-
Preparation of Reagents:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Step 1: Reaction of this compound with Protein A-N₃:
-
Dissolve Protein A-N₃ in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Add the this compound stock solution to the Protein A-N₃ solution at a 5- to 10-fold molar excess of the linker.
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight with gentle mixing.
-
-
Purification of the DBCO-PEG5-Protein A Intermediate:
-
Remove the excess, unreacted this compound using a spin desalting column equilibrated with the reaction buffer.
-
-
Step 2: Reaction of the Intermediate with Protein B-N₃:
-
Add Protein B-N₃ to the purified DBCO-PEG5-Protein A solution. A 1.5- to 5-fold molar excess of Protein B-N₃ is recommended.
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight with gentle mixing.
-
-
Final Purification:
-
Purify the final Protein A-PEG5-Protein B conjugate using an SEC system to separate the desired conjugate from unreacted proteins and byproducts.
-
Synthesis of a Bispecific Fab-PEG-Fab (FpF) Molecule
This protocol is adapted from a study on the synthesis of bispecific FpF molecules and outlines a strategy for creating a bispecific antibody mimetic using this compound.[11]
Materials:
-
Fab A with a free thiol group (Fab A-SH)
-
Fab B with a free thiol group (Fab B-SH)
-
Azido-PEG-Maleimide linker
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.4
-
Reducing agent (e.g., TCEP)
-
Purification systems (e.g., Ion-Exchange Chromatography, Size-Exclusion Chromatography)
Procedure:
-
Preparation of Azide-Functionalized Fab A (Fab A-N₃):
-
Reduce the hinge disulfide of Fab A using a suitable reducing agent to expose the free thiol groups.
-
React the reduced Fab A-SH with an Azido-PEG-Maleimide linker to produce Fab A-N₃.
-
Purify the Fab A-N₃ conjugate.
-
-
Sequential Reaction with this compound:
-
Step 1: React the purified Fab A-N₃ with a molar excess of this compound in the reaction buffer. Incubate at room temperature for 4-12 hours.
-
Step 2: Purify the intermediate product (Fab A-N₃-PEG5-DBCO) to remove excess this compound. This can be achieved using ion-exchange chromatography.
-
Step 3: Prepare azide-functionalized Fab B (Fab B-N₃) following the same procedure as for Fab A.
-
Step 4: React the purified Fab A-N₃-PEG5-DBCO intermediate with Fab B-N₃. Incubate at room temperature for 12-24 hours.
-
-
Purification of the Bispecific FpF:
-
Purify the final bispecific FpF molecule (Fab A-PEG5-Fab B) using size-exclusion chromatography to separate the desired product from unreacted components and homodimers.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key processes involving this compound.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for the synthesis of a bispecific FpF molecule.
Conclusion
This compound is a versatile and powerful homobifunctional linker that facilitates the creation of complex bioconjugates through copper-free click chemistry. Its well-defined structure, incorporating a hydrophilic PEG5 spacer, offers significant advantages in terms of biocompatibility, solubility, and reduced steric hindrance. This technical guide has provided a comprehensive overview of its properties, along with detailed experimental protocols and visual workflows to aid researchers in its application. The ability to efficiently and specifically crosslink azide-containing molecules makes this compound an indispensable tool for advancing the fields of drug delivery, diagnostics, and fundamental biological research.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. ukicrs.org [ukicrs.org]
- 10. This compound, 2363130-04-3 | BroadPharm [broadpharm.com]
- 11. Bispecific FpFs: a versatile tool for preclinical antibody development - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00130C [pubs.rsc.org]
A Deep Dive into the DBCO-PEG5-DBCO Linker: A Homobifunctional Tool for Advanced Bioconjugation
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The DBCO-PEG5-DBCO linker is a powerful homobifunctional crosslinking agent that has gained significant traction in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring two dibenzocyclooctyne (DBCO) groups separated by a hydrophilic 5-unit polyethylene (B3416737) glycol (PEG) spacer, enables the efficient and specific covalent linkage of two azide-containing molecules through a copper-free click chemistry reaction. This guide provides an in-depth exploration of the mechanism of action, key applications, and experimental considerations for utilizing the this compound linker in research and development.
Core Mechanism: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The fundamental mechanism of action for the this compound linker is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a cornerstone of bioorthogonal chemistry, allowing for the rapid and highly specific formation of a stable triazole linkage between a strained alkyne (DBCO) and an azide (B81097) (-N3)[1][2].
Key features of the SPAAC reaction with this compound include:
-
Biocompatibility: The reaction proceeds efficiently under physiological conditions (pH 7-9) and temperature (4-37°C) without the need for a cytotoxic copper (I) catalyst, making it ideal for use in living cells and organisms[1][2].
-
High Chemoselectivity: The DBCO and azide groups are highly selective for each other and do not react with other functional groups commonly found in biological systems, such as amines and hydroxyls. This bioorthogonality ensures minimal off-target reactions and clean product formation[1].
-
Favorable Kinetics: The inherent ring strain of the DBCO moiety significantly lowers the activation energy of the cycloaddition reaction, leading to fast reaction rates. Second-order rate constants for DBCO-azide reactions are typically in the range of 0.1 to 1.0 M⁻¹s⁻¹.
-
Stable Product Formation: The resulting triazole linkage is a stable covalent bond, ensuring the integrity of the crosslinked product under physiological conditions.
The hydrophilic PEG5 spacer plays a crucial role by increasing the aqueous solubility of the linker and the resulting conjugate, reducing aggregation, and minimizing steric hindrance between the conjugated molecules. Studies have shown that the presence of a PEG linker can enhance reaction rates by increasing the distance between the antibody and the DBCO group, thus facilitating the approach of the azide molecule.
Mechanism of this compound crosslinking two azide-containing molecules.
Quantitative Data Summary
The efficiency and kinetics of the this compound linker in SPAAC reactions are critical for experimental design. The following table summarizes key quantitative parameters.
| Parameter | Value | Conditions |
| Second-Order Rate Constant (k₂) | 0.18 - 1.22 M⁻¹s⁻¹ | Varies with azide structure, solvent, and pH. DBCO-PEG5-trastuzumab with azides showed rates of 0.18–0.37 M⁻¹s⁻¹. |
| Optimal pH Range | 7.0 - 9.0 | For efficient SPAAC reaction. |
| Reaction Temperature | 4°C to 37°C | Reaction proceeds at room temperature, but can be performed at 4°C for extended periods to improve yield with sensitive biomolecules. |
| Reaction Time | 2 - 24 hours | Dependent on reactant concentrations and temperature. Overnight incubation at 4°C is common for antibody conjugations. |
| DBCO UV Absorbance (λmax) | ~309 nm | Allows for monitoring of the reaction progress and determination of the degree of labeling. |
| Reaction Yield | >90% | Under optimized conditions. |
Experimental Protocols
The following are detailed methodologies for key experiments involving the this compound linker.
Protocol 1: Crosslinking Two Azide-Modified Proteins
This protocol describes the procedure for crosslinking two different proteins that have been pre-functionalized with azide groups.
Materials:
-
Azide-modified Protein A
-
Azide-modified Protein B
-
This compound linker
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Preparation of Reactants:
-
Dissolve the this compound linker in anhydrous DMSO to prepare a 10 mM stock solution.
-
Prepare solutions of Azide-modified Protein A and Azide-modified Protein B in the Reaction Buffer at a concentration of 1-5 mg/mL.
-
-
Crosslinking Reaction:
-
In a microcentrifuge tube, combine equimolar amounts of Azide-modified Protein A and Azide-modified Protein B.
-
Add the this compound stock solution to the protein mixture. A typical starting point is a 5 to 10-fold molar excess of the linker over the total protein concentration.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Purify the crosslinked product from unreacted proteins and excess linker using an SEC system equilibrated with PBS.
-
Collect fractions and analyze by SDS-PAGE to confirm the formation of the higher molecular weight crosslinked product.
-
Protocol 2: Determination of Crosslinking Efficiency by SDS-PAGE
This protocol outlines the analysis of the crosslinking reaction to determine its efficiency.
Materials:
-
Crosslinked protein sample from Protocol 1
-
SDS-PAGE gel and electrophoresis system
-
Coomassie Brilliant Blue or other protein stain
-
Densitometry software
Procedure:
-
Sample Preparation:
-
Mix an aliquot of the purified crosslinked sample with Laemmli sample buffer.
-
Heat the sample at 95°C for 5 minutes.
-
-
Electrophoresis:
-
Load the prepared sample onto an SDS-PAGE gel along with molecular weight markers and controls of the individual un-crosslinked proteins.
-
Run the gel according to the manufacturer's instructions.
-
-
Staining and Analysis:
-
Stain the gel with Coomassie Brilliant Blue and destain to visualize the protein bands.
-
Quantify the intensity of the bands corresponding to the un-crosslinked proteins and the crosslinked product using densitometry software.
-
Calculate the crosslinking efficiency as the percentage of the densitometry signal from the crosslinked product relative to the total signal from all protein bands.
-
Mandatory Visualizations
Experimental Workflow for Protein Crosslinking
Workflow for crosslinking two azide-modified proteins with this compound.
Signaling Pathway: Application in PROTAC Development
The this compound linker can be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. In this context, one DBCO group can be reacted with an azide-modified E3 ligase ligand, and the other DBCO group with an azide-modified ligand for the protein of interest.
PROTAC formation and mechanism of action facilitated by a DBCO linker.
References
The Pivotal Role of the PEG5 Spacer in DBCO Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the field of bioconjugation, enabling the precise and efficient coupling of molecules in complex biological environments. Among the most powerful tools in this domain is the strain-promoted alkyne-azide cycloaddition (SPAAC), often referred to as "copper-free click chemistry." At the heart of this reaction are dibenzocyclooctyne (DBCO) reagents, which react selectively with azides to form stable triazole linkages.[1] The performance of DBCO-based bioconjugation is significantly influenced by the linker connecting the DBCO moiety to the molecule of interest. This technical guide delves into the critical role of the polyethylene (B3416737) glycol (PEG) spacer, specifically the five-unit PEG5 spacer, in DBCO linkers.
Core Functions of the PEG5 Spacer
The incorporation of a PEG5 spacer into a DBCO linker imparts several advantageous properties that are crucial for the successful development of bioconjugates, particularly antibody-drug conjugates (ADCs).[2] These properties collectively enhance the solubility, stability, and pharmacokinetic profile of the final conjugate.
Enhanced Solubility and Reduced Aggregation
One of the primary functions of the PEG5 spacer is to increase the hydrophilicity of the DBCO linker and the conjugated payload.[3][4] Many potent cytotoxic drugs used in ADCs are hydrophobic, which can lead to aggregation and poor solubility in aqueous buffers.[5] The hydrophilic ethylene (B1197577) glycol units of the PEG5 spacer counteract this hydrophobicity, improving the overall solubility of the ADC and preventing aggregation that could otherwise lead to reduced efficacy and potential immunogenicity.
Minimized Steric Hindrance
The PEG5 spacer provides a flexible and extended connection between the conjugated molecules, which is crucial for minimizing steric hindrance. This spatial separation ensures that the reactive DBCO group is accessible for efficient conjugation with an azide-modified molecule and that the biological activity of the conjugated molecule, such as the antigen-binding affinity of an antibody, is not compromised.
Improved Pharmacokinetics
The presence of PEG moieties, even short ones like PEG5, can favorably modulate the pharmacokinetic (PK) profile of a bioconjugate. The hydrophilic PEG chain can create a hydration shell around the molecule, which helps to reduce non-specific uptake by the reticuloendothelial system. This can lead to a prolonged circulation half-life and improved accumulation at the target site. Longer PEG chains have been shown to lead to improved exposure.
Enhanced Stability
The PEG spacer can contribute to the overall stability of the bioconjugate by shielding the hydrophobic payload and the linker from enzymatic degradation and non-specific interactions in a physiological environment. While the triazole linkage formed by the DBCO-azide reaction is generally stable, the overall stability of the conjugate in serum is a critical factor for therapeutic applications.
Quantitative Data Summary
The following tables summarize the generally accepted effects of PEG spacers on the properties of bioconjugates based on available literature. While specific quantitative data for PEG5 is often embedded within broader studies, the trends are well-established.
| Property | Effect of PEG5 Spacer | Rationale |
| Solubility | Increased | The hydrophilic ethylene glycol units counteract the hydrophobicity of the payload and other linker components. |
| Aggregation | Reduced | Increased hydrophilicity prevents the self-association of hydrophobic drug-linker moieties. |
| Reaction Kinetics | Potentially Enhanced | By reducing steric hindrance, the reactive ends of the linker are more accessible for conjugation. |
| Pharmacokinetics | Improved | The hydrophilic nature of PEG can reduce non-specific uptake and prolong circulation half-life. |
| Stability | Enhanced | The PEG spacer can shield the payload and linker from enzymatic degradation and non-specific interactions. |
| Linker Chemistry | Reactive Partners | Key Stability Considerations |
| DBCO-Azide (SPAAC) | DBCO + Azide | The hydrophobicity of the DBCO group itself can sometimes lead to faster clearance. The triazole linkage is generally stable. |
| Maleimide-Thiol | Maleimide + Thiol | Susceptible to retro-Michael reaction and exchange with serum thiols like albumin. |
| Amide Bond | NHS Ester + Amine | Generally very stable under physiological conditions. |
Experimental Protocols
Detailed methodologies for key experiments involving DBCO-PEG5 linkers are provided below. These protocols are generalized and may require optimization for specific applications.
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using DBCO-PEG5-NHS Ester
This protocol outlines the conjugation of a drug to an antibody via a DBCO-PEG5-NHS ester linker.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS)
-
DBCO-PEG5-NHS Ester dissolved in anhydrous DMSO or DMF
-
Azide-modified payload
-
Quenching reagent (e.g., Tris or glycine (B1666218) solution)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Antibody Preparation: Ensure the antibody is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4).
-
DBCO-PEG5-NHS Ester Addition: Add a 10- to 20-fold molar excess of the DBCO-PEG5-NHS ester solution to the antibody solution. The final concentration of the organic solvent should generally not exceed 10-20% (v/v) to maintain antibody integrity.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-12 hours.
-
Quenching (Optional): Add a quenching reagent like Tris or glycine to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification of DBCO-Antibody: Remove excess, unreacted DBCO-PEG5-NHS ester and quenching reagent using a desalting column or SEC.
-
Payload Conjugation: Add the azide-modified payload to the purified DBCO-antibody solution. A 1.5 to 5-fold molar excess of the azide-payload is typically used.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C. Reaction times can vary from 4 to 24 hours depending on the specific reactants.
-
Final Purification: Purify the final ADC conjugate using SEC to remove any unreacted payload.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a common method to determine the average DAR and the distribution of drug-loaded species.
Materials:
-
ADC sample
-
HIC column
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)
Procedure:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration in Mobile Phase A.
-
HPLC Analysis:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated antibody (DAR 0) and the different drug-loaded species (DAR 2, DAR 4, etc.).
-
Calculate the average DAR by determining the weighted average of the different species based on their peak areas.
-
Protocol 3: Assessment of ADC Stability in Serum
This protocol provides a general method for evaluating the stability of an ADC in serum.
Materials:
-
ADC sample
-
Human or animal serum
-
PBS buffer, pH 7.4
-
Incubator at 37°C
-
Analytical method for ADC characterization (e.g., HIC-HPLC or LC-MS)
Procedure:
-
Sample Incubation:
-
Dilute the ADC to a final concentration (e.g., 1 mg/mL) in serum.
-
Prepare a control sample by diluting the ADC to the same concentration in PBS.
-
Incubate both samples at 37°C.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.
-
Immediately analyze the aliquots using a suitable analytical method (e.g., HIC-HPLC) to determine the integrity of the ADC and the average DAR.
-
-
Data Analysis:
-
Compare the analytical profiles of the serum-incubated samples to the PBS control at each time point.
-
Monitor for any degradation of the ADC or a decrease in the average DAR, which would indicate payload deconjugation.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in the context of using DBCO-PEG5 linkers.
References
The Ultimate Guide to DBCO-PEG5-DBCO for Advanced Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of DBCO-PEG5-DBCO, a homobifunctional linker, in the realm of copper-free click chemistry. This powerful tool enables the straightforward and efficient conjugation of two azide-containing molecules, a critical process in the development of complex bioconjugates, targeted therapeutics, and advanced diagnostic agents.
Introduction to Copper-Free Click Chemistry and DBCO Reagents
Copper-free click chemistry, formally known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has revolutionized bioconjugation by allowing for the specific and efficient ligation of molecules in complex biological environments.[1][2] Unlike its copper-catalyzed counterpart (CuAAC), SPAAC proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications involving living cells and whole organisms.[1][2][3]
At the heart of this technology are strained cyclooctynes, such as Dibenzocyclooctyne (DBCO). The significant ring strain in the DBCO molecule allows it to react spontaneously and specifically with azide-functionalized molecules to form a stable triazole linkage. This reaction is characterized by its high efficiency, rapid kinetics, and bioorthogonality, meaning DBCO and azide (B81097) groups do not react with naturally occurring functional groups in biological systems.
The Role of this compound
This compound is a homobifunctional linker featuring a DBCO moiety at each end of a hydrophilic 5-unit polyethylene (B3416737) glycol (PEG) spacer. This symmetrical structure allows for the direct conjugation of two separate azide-containing biomolecules. The key features and advantages of using this compound include:
-
Excellent Biocompatibility: The reaction occurs under mild buffer conditions without the need for a toxic copper catalyst.
-
High Chemoselectivity: DBCO groups react exclusively with azides, ensuring precise and specific conjugation with high efficiency.
-
Enhanced Solubility and Reduced Steric Hindrance: The hydrophilic PEG5 spacer improves the water solubility of the entire conjugate and minimizes aggregation. It also provides a flexible connection that reduces steric hindrance between the conjugated molecules.
-
Stability: The resulting triazole linkage is highly stable, ensuring the integrity of the final conjugate.
Reaction Mechanism and Workflow
The fundamental reaction involves the [3+2] cycloaddition of the strained alkyne (DBCO) with an azide to form a stable triazole ring.
Caption: General reaction scheme for this compound conjugation.
A typical experimental workflow for conjugating two azide-containing molecules using this compound involves a sequential or one-pot addition, depending on the specific molecules and desired purity of the final product.
Caption: Experimental workflow for a two-step conjugation.
Quantitative Data for Reaction Parameters
The efficiency of the DBCO-azide reaction is influenced by factors such as reactant concentrations, temperature, and incubation time. The following table summarizes typical reaction parameters gathered from protocols for related DBCO conjugations.
| Parameter | Recommended Range | Notes |
| Molar Excess of DBCO | 1.5 - 20 fold | The optimal ratio depends on the specific biomolecules being conjugated. For sequential additions, a lower molar excess of the linker to the first azide-molecule is often used. |
| Reaction Temperature | 4°C to Room Temperature (approx. 25°C) | Lower temperatures (4°C) are often used for overnight incubations to maintain the stability of sensitive biomolecules. |
| Incubation Time | 2 - 24 hours | Shorter times (2-4 hours) at room temperature or longer times (overnight) at 4°C are common to ensure complete reaction. Reaction progress can be monitored as the DBCO absorbance peak at ~310 nm diminishes over time. |
| Solvent | Aqueous buffers (e.g., PBS, pH ~7.4) | The reaction is compatible with aqueous buffers. A small percentage of an organic solvent like DMSO (up to 20%) can be used to dissolve the DBCO linker before adding it to the aqueous reaction mixture. |
Experimental Protocols
This section provides a generalized protocol for the conjugation of two distinct azide-functionalized biomolecules (e.g., an azide-modified antibody and an azide-modified oligonucleotide) using this compound.
Materials and Reagents
-
Azide-functionalized Molecule 1 (e.g., Antibody-Azide)
-
Azide-functionalized Molecule 2 (e.g., Oligonucleotide-Azide)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or HPLC)
Step-by-Step Conjugation Protocol
-
Preparation of Reactants:
-
Prepare a solution of Azide-Molecule 1 in PBS at a concentration of 1-10 mg/mL.
-
Prepare a solution of Azide-Molecule 2 in PBS.
-
Dissolve this compound in DMF or DMSO to create a 10 mM stock solution.
-
-
First Conjugation Step:
-
Add a 1.5 to 3-fold molar excess of the this compound stock solution to the Azide-Molecule 1 solution.
-
Ensure the final concentration of the organic solvent (DMF or DMSO) in the reaction mixture is below 20%.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Optional Intermediate Purification:
-
To prevent the formation of homodimers of Molecule 2, it is advisable to remove the excess unreacted this compound. This can be achieved using a desalting column or SEC.
-
-
Second Conjugation Step:
-
Add a 2 to 4-fold molar excess of Azide-Molecule 2 to the reaction mixture from the first step (or to the purified intermediate product).
-
Incubate for another 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Final Purification:
-
Purify the final conjugate product to remove any unreacted molecules and byproducts. SEC or HPLC are commonly used methods.
-
-
Validation:
-
Analyze the purified conjugate using SDS-PAGE, which should show a band at a higher molecular weight corresponding to the final conjugate. Further characterization can be performed using mass spectrometry.
-
Applications in Research and Drug Development
The ability of this compound to link two different molecules makes it an invaluable tool in several advanced applications:
-
PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), this compound can be used as a PEG-based linker to connect a ligand for an E3 ubiquitin ligase and a ligand for the target protein.
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach two therapeutic payloads to an antibody or to link two different antibodies or antibody fragments.
-
Targeted Drug Delivery: It can be used to assemble complex drug delivery systems where, for example, a targeting moiety and a therapeutic agent are linked together.
-
Advanced Biomaterials: this compound is useful for cross-linking azide-modified polymers to create hydrogels and other biomaterials with tailored properties.
Conclusion
This compound is a versatile and powerful reagent for copper-free click chemistry, enabling the efficient and specific conjugation of two azide-containing molecules. Its biocompatibility, combined with the favorable properties of the PEG spacer, makes it an ideal choice for the development of complex bioconjugates for a wide range of applications in research, diagnostics, and therapeutics. The straightforward reaction conditions and high yields associated with SPAAC using DBCO linkers continue to drive innovation in the field of bioconjugation.
References
understanding strain-promoted alkyne-azide cycloaddition
An In-Depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, offering a powerful tool for the covalent modification of biomolecules in complex biological environments.[1][2] This copper-free click chemistry reaction enables the specific and efficient ligation of an azide (B81097) to a strained cyclooctyne (B158145), forming a stable triazole linkage.[][4][5][6] The reaction's key advantage lies in its bioorthogonality; the azide and cyclooctyne moieties are largely inert to the array of functional groups present in living systems, thus preventing interference with native biological processes.[][6][7]
The driving force for this reaction is the significant ring strain of the cyclooctyne, which can be around 18 kcal/mol.[2][8] This inherent strain lowers the activation energy of the [3+2] cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures and pH without the need for a cytotoxic copper catalyst.[6][9] This has made SPAAC an indispensable technique for applications ranging from live-cell imaging and proteomics to the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[4][5][9][10]
This guide provides a comprehensive overview of the core principles of SPAAC, quantitative kinetic data, detailed experimental protocols, and key considerations for designing and implementing SPAAC in a research and development setting.
Core Mechanism of SPAAC
The fundamental mechanism of SPAAC is a [3+2] dipolar cycloaddition between a 1,3-dipole (the azide) and a dipolarophile (the strained alkyne). The high ring strain of the cyclooctyne destabilizes the ground state of the alkyne, thereby reducing the activation energy barrier for the cycloaddition to proceed.[2] This allows the reaction to occur readily under mild, physiological conditions.[4]
Quantitative Data on SPAAC Kinetics
The rate of a SPAAC reaction is typically described by a second-order rate constant (k₂), which is crucial for designing experiments and predicting reaction times.[11] A variety of cyclooctynes have been developed, each with different reactivity and stability profiles. The choice of cyclooctyne, as well as the electronic properties of the azide and the reaction conditions, significantly impact the reaction rate.[12][13]
Factors Influencing SPAAC Reaction Rates
Several factors can be modulated to optimize the kinetics of SPAAC reactions:
-
Cyclooctyne Structure: The degree of ring strain and the presence of electron-withdrawing groups on the cyclooctyne are primary determinants of reactivity. For instance, difluorinated cyclooctynes (DIFO) and dibenzocyclooctynol (DIBO) derivatives often exhibit enhanced reaction rates.[14][15] Bicyclononyne (BCN) derivatives are often more reactive than dibenzocyclooctynes (DBCO) in certain contexts.[12]
-
Azide Electronics: Azides with electron-withdrawing substituents tend to react faster due to a lowering of the azide's LUMO energy.[13] For example, a tetra-fluorinated aromatic azide has been shown to have a high kinetic constant of 3.60 M⁻¹ s⁻¹.[16]
-
Steric Hindrance: Bulky substituents near the azide or on the cyclooctyne can impede the approach of the reactants, slowing the reaction rate.[12][13] The inclusion of a PEG spacer can reduce steric hindrance and improve reaction rates.[17]
-
Reaction Conditions:
-
pH and Buffer: Higher pH values generally increase reaction rates, though this can be buffer-dependent.[18][19] For instance, reactions in HEPES buffer at pH 7 have been observed to be faster than in PBS at the same pH.[18][19]
-
Temperature: Increasing the reaction temperature, for example from 25°C to 37°C, can accelerate the reaction.[12][17]
-
Solvent: While SPAAC is well-suited for aqueous environments, the use of organic co-solvents like DMSO or methanol (B129727) can influence reaction rates.[12][19]
-
Table of Second-Order Rate Constants
The following tables summarize the second-order rate constants for the SPAAC of representative strained alkynes with various azides under different conditions.
Table 1: Second-Order Rate Constants for SPAAC of Representative Strained Alkynes with Benzyl (B1604629) Azide [11]
| Strained Alkyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Bicyclo[6.1.0]nonyne (BCN) | ~0.01 - 0.07[9] |
| Dibenzocyclooctyne (DBCO) | Not specified in provided context |
| Dibenzoazacyclooctyne (DIBAC) | ~0.3[9] |
| 4-Dibenzocyclooctynol (DIBO) | ~0.1[9] |
| [9+1]CPP | 2.2 x 10⁻³ |
| [11+1]CPP | 4.5 x 10⁻⁴ |
| m[9+1]CPP | 9.6 x 10⁻³ |
Table 2: Effect of Buffer and pH on SPAAC Reaction Rates [18][19] Reactants: Sulfo DBCO-amine and 3-azido-L-alanine / 1-azido-1-deoxy-β-D-glucopyranoside
| Buffer | pH | Rate Constant Range (M⁻¹s⁻¹) |
| PBS | 7 | 0.32 - 0.85 |
| HEPES | 7 | 0.55 - 1.22 |
| DMEM | Not specified | 0.59 - 0.97 |
| RPMI | Not specified | 0.27 - 0.77 |
Table 3: Comparison of Different Azides with Sulfo DBCO-amine [18][19]
| Azide | Observation |
| 1-azido-1-deoxy-β-D-glucopyranoside | Reacted faster than 3-azido-L-alanine |
| 3-azido-L-alanine | Slower reaction rate |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of SPAAC. The following sections provide protocols for key experiments.
Protocol for Determining Second-Order Rate Constants by NMR Spectroscopy
This protocol describes a general procedure for determining the kinetics of a SPAAC reaction using Nuclear Magnetic Resonance (NMR) spectroscopy by monitoring the disappearance of a reactant over time.[11][20]
Materials:
-
Strained alkyne of interest
-
Azide-containing molecule (e.g., benzyl azide)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the strained alkyne, azide, and internal standard in the deuterated solvent.
-
In an NMR tube, combine the strained alkyne and the internal standard.
-
Initiate the reaction by adding the azide solution to the NMR tube. A 2-12 fold excess of the azide is often used.[20]
-
-
NMR Data Acquisition:
-
Immediately place the NMR tube in the spectrometer.
-
Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of data collection will depend on the expected reaction rate.
-
Ensure the relaxation delay (d1) is sufficient for accurate quantification (at least 5 times the longest T₁ of the protons being monitored).[12]
-
-
Data Analysis:
-
Integrate the signals of one of the reactants and the internal standard in each spectrum.
-
Calculate the concentration of the reactant at each time point by comparing its integral to that of the internal standard.
-
Plot the natural logarithm of the reactant concentration versus time. For a pseudo-first-order reaction, this plot should be linear.
-
The slope of this line will be the pseudo-first-order rate constant (k_obs). The second-order rate constant (k₂) can be determined from k_obs.[11]
-
Protocol for a General Bioconjugation Reaction
This protocol provides a general workflow for the conjugation of an azide-containing molecule to a strained alkyne-functionalized molecule, such as a protein.[7][9][11]
Materials:
-
Alkyne-functionalized molecule (e.g., DBCO-protein)
-
Azide-containing molecule of interest
-
Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
Reaction vessel (e.g., microcentrifuge tube)
Procedure:
-
Reagent Preparation:
-
Dissolve the alkyne-functionalized molecule in the reaction buffer to a desired concentration (e.g., 1-10 mM).
-
Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO) and then dilute into the reaction buffer. A slight molar excess (1.1-5 equivalents) of the azide reagent is typically used.[7][9]
-
-
Reaction Incubation:
-
Purification (if necessary):
-
Remove the excess unreacted small molecules by a suitable method such as dialysis, size-exclusion chromatography, or spin filtration.
-
-
Analysis:
-
Confirm the successful conjugation using techniques like SDS-PAGE, mass spectrometry, or HPLC.
-
Protocol for Assessing Cytotoxicity (MTT Assay)
It is essential to assess the potential cytotoxicity of cyclooctyne reagents, especially for live-cell applications. The MTT assay is a common method for this purpose.[21]
Materials:
-
Cells of interest
-
96-well plate
-
Complete cell culture medium
-
Cyclooctyne reagent
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the cyclooctyne in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the cyclooctyne. Include vehicle and no-treatment controls.
-
-
Incubation:
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Add the solubilization solution to each well to dissolve the formazan crystals. Incubate in the dark for at least 2 hours.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control and plot the results against the cyclooctyne concentration to determine the IC50 value.[21]
-
Applications in Drug Development and Research
The versatility and bioorthogonality of SPAAC have led to its widespread adoption in various research and development areas:
-
Antibody-Drug Conjugates (ADCs): SPAAC is instrumental in the site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies.[9][10] This precise control over drug placement and stoichiometry results in more homogeneous and potentially more effective ADC products.
-
Targeted Drug Delivery: SPAAC can be used to attach targeting ligands (e.g., antibodies, peptides, or small molecules like folic acid) to drug-loaded nanoparticles or other delivery vehicles, enhancing their accumulation at the desired site of action and reducing off-target effects.[5][9][10]
-
Live-Cell Imaging: By conjugating fluorophores to biomolecules of interest within living cells, SPAAC enables the visualization and tracking of biological processes in real-time.[][5][6]
-
Proteomics and Glycomics: SPAAC facilitates the enrichment and identification of specific classes of proteins or glycans from complex biological samples.[9] For example, metabolic labeling with an azide-containing sugar followed by SPAAC with a biotinylated cyclooctyne allows for the affinity purification and subsequent identification of glycoproteins.[15]
-
Materials Science: The formation of stable triazole linkages via SPAAC is employed in the synthesis of novel biomaterials, hydrogels, and functionalized surfaces.[9][15]
Conclusion
Strain-Promoted Alkyne-Azide Cycloaddition has revolutionized the field of bioconjugation. Its copper-free nature, rapid kinetics, and high specificity make it an ideal tool for a wide array of applications in chemical biology, drug development, and materials science. By understanding the core principles, kinetics, and experimental considerations outlined in this guide, researchers can effectively harness the power of SPAAC to advance their scientific endeavors. The continued development of new cyclooctynes with fine-tuned reactivity and stability will undoubtedly expand the scope and utility of this remarkable bioorthogonal reaction.[14][20]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 15. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Navigating In Vivo Landscapes: A Technical Guide to the Biocompatibility of DBCO-PEG5-DBCO
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The burgeoning field of in vivo bioconjugation demands reagents that are not only efficient and specific but also exceptionally biocompatible. Dibenzocyclooctyne-PEG5-Dibenzocyclooctyne (DBCO-PEG5-DBCO) has emerged as a critical tool in this domain, offering a bifunctional linker for copper-free click chemistry applications. This technical guide provides an in-depth analysis of the biocompatibility of this compound for in vivo studies. By examining the constituent components—the dibenzocyclooctyne (DBCO) moiety and the polyethylene (B3416737) glycol (PEG) linker—this document synthesizes the available scientific evidence to support its safe and effective use in preclinical research. This guide also presents detailed, adaptable experimental protocols for researchers to assess its biocompatibility within their specific in vivo models, alongside visualizations of key concepts and workflows.
Introduction to this compound
This compound is a homobifunctional linker that plays a pivotal role in the assembly of complex biomolecular architectures for in vivo applications, such as targeted drug delivery, in vivo imaging, and the development of antibody-drug conjugates (ADCs). Its structure comprises two DBCO groups at either end of a five-unit polyethylene glycol (PEG5) chain.
The DBCO moieties enable covalent bond formation with azide-functionalized molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. A key advantage of SPAAC is that it proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst, making it highly suitable for in vivo applications.[1][2] The PEG5 linker imparts hydrophilicity, which can enhance the solubility and stability of the resulting conjugate in biological fluids.[3][4]
Biocompatibility Profile
The in vivo biocompatibility of this compound is largely inferred from the well-established safety profiles of its individual components: the DBCO group and the PEG linker.
The DBCO Moiety: A Biocompatible Anchor
The primary advantage of using DBCO in vivo is its participation in copper-free click chemistry.[2] Traditional copper-catalyzed click chemistry (CuAAC) is unsuitable for many in vivo applications due to the cytotoxicity of the copper catalyst. The development of strain-promoted cyclooctynes like DBCO has circumvented this limitation, enabling bioorthogonal reactions in living systems with no apparent toxicity.
Polyethylene Glycol (PEG): The Biocompatibility Workhorse
PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Due to its solubility in water, excellent biocompatibility, and non-immunogenicity, PEG linkers are extensively used in biological and medical research.
Key biocompatibility features of PEG include:
-
Reduced Immunogenicity: The hydrophilic nature of PEG can shield epitopes on conjugated molecules, reducing their recognition by the immune system.
-
Increased Hydrophilicity: PEG linkers improve the water solubility of hydrophobic molecules, which is crucial for their administration and distribution in vivo.
-
Prolonged Circulation Time: The hydrodynamic radius of a PEGylated molecule is increased, which can reduce renal clearance and extend its half-life in the bloodstream.
-
Low Toxicity: PEGs have a long history of use in FDA-approved pharmaceuticals and are generally considered to have low toxicity.
Quantitative Biocompatibility Data (Surrogate Data)
Table 1: In Vivo Toxicity Data for High-Molecular-Weight PEG in Rats
| Parameter | Route of Administration | Dose | Animal Model | Observation | Reference |
| Histopathology | Subcutaneous Injection | 100 mg/kg weekly for 24 weeks | Sprague Dawley Rats | Cellular vacuolation in lymph nodes, spleen, liver, and kidney. | |
| Organ Weights | Subcutaneous Injection | 100 mg/kg weekly for 24 weeks | Sprague Dawley Rats | Decreased liver weight in males, increased liver and kidney weights in females. |
Table 2: In Vivo Observations for DBCO
| Parameter | Route of Administration | Animal Model | Observation | Reference |
| Systemic Toxicity (H&E Staining) | Intravenous | Mice | No apparent systemic toxicity observed in liver, lung, spleen, and kidney. |
Experimental Protocols for In Vivo Biocompatibility Assessment
The following protocols are provided as a guide for researchers to assess the in vivo biocompatibility of this compound in their specific experimental context. These should be adapted based on the animal model, the nature of the conjugated molecule, and the intended application.
Acute Toxicity Study
Objective: To determine the short-term adverse effects and the median lethal dose (LD50) of this compound.
Materials:
-
This compound
-
Sterile, pyrogen-free vehicle (e.g., saline, PBS)
-
Male and female mice (e.g., BALB/c or C57BL/6), 8-10 weeks old
-
Standard laboratory equipment for intravenous injections and animal monitoring.
Methodology:
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to obtain a range of doses. The dose range should be determined based on preliminary in vitro cytotoxicity data or literature on similar compounds.
-
Animal Dosing: Divide animals into groups (n=5-10 per group per sex), including a vehicle control group. Administer a single intravenous (IV) injection of the test substance.
-
Observation: Monitor animals for clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss) at regular intervals for at least 14 days.
-
Necropsy: At the end of the observation period, euthanize all animals. Perform a gross necropsy on all major organs.
-
Histopathology: Collect major organs (liver, kidneys, spleen, lungs, heart, brain) and fix in 10% neutral buffered formalin. Process tissues for histopathological examination by a qualified veterinary pathologist.
-
Data Analysis: Calculate the LD50 using a recognized statistical method (e.g., probit analysis). Analyze body weight changes and histopathology findings.
Immunogenicity Assessment
Objective: To evaluate the potential of this compound to elicit an immune response.
Materials:
-
This compound
-
Adjuvant (if required for a positive control)
-
Female mice (e.g., BALB/c), 6-8 weeks old
-
ELISA plates and reagents for detecting anti-PEG and anti-DBCO antibodies (IgM and IgG)
-
Reagents for cytokine analysis (e.g., ELISA kits for IL-6, TNF-α).
Methodology:
-
Immunization: Divide animals into groups (n=5-10 per group), including a vehicle control and a positive control (e.g., a known immunogen). Administer this compound via a relevant route (e.g., subcutaneous or intraperitoneal) at multiple time points (e.g., days 0, 14, and 28).
-
Blood Collection: Collect blood samples at baseline and at various time points post-immunization (e.g., days 14, 28, and 42).
-
Antibody Titer Measurement: Use an enzyme-linked immunosorbent assay (ELISA) to measure the levels of anti-PEG and anti-DBCO IgM and IgG antibodies in the serum.
-
Cytokine Analysis: At selected time points, collect blood for plasma and measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using a multiplex immunoassay or ELISA.
-
Data Analysis: Compare the antibody titers and cytokine levels between the test group and the control groups.
References
- 1. Size-dependent in vivo toxicity of PEG-coated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity of high-molecular-weight polyethylene glycols in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating Bioconjugation: An In-depth Technical Guide to the Solubility and Stability of DBCO-PEG5-DBCO
For Researchers, Scientists, and Drug Development Professionals
In the evolving landscape of targeted therapeutics and advanced biomolecular research, the strategic selection of chemical linkers is paramount to success. Among these, DBCO-PEG5-DBCO has emerged as a critical tool, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its homobifunctional nature, featuring two dibenzocyclooctyne (DBCO) groups, allows for efficient and robust conjugation to azide-modified molecules via copper-free click chemistry. The central polyethylene (B3416737) glycol (PEG) spacer not only enhances solubility but also provides spatial separation between conjugated moieties, mitigating steric hindrance.
This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering quantitative data where available, detailed experimental protocols for in-house assessment, and logical workflows to aid in the seamless integration of this linker into research and development pipelines.
Solubility Profile
The solubility of this compound is a key determinant of its utility in both organic synthesis and aqueous bioconjugation reactions. The presence of the hydrophilic PEG5 spacer significantly influences its solubility characteristics.
Qualitative Solubility:
This compound is readily soluble in a range of common organic solvents.[1] This facilitates its use in synthesis and for the preparation of stock solutions. While PEG linkers are known to confer water solubility to molecules, the large hydrophobic DBCO groups at both ends of the molecule temper its overall aqueous solubility.[2][3][4][5][6][7] Therefore, for most bioconjugation reactions, a common practice is to first dissolve the linker in a water-miscible organic solvent, such as DMSO or DMF, before adding it to the aqueous reaction buffer.[8]
Quantitative Solubility Data:
Specific quantitative data for the aqueous solubility of this compound is not extensively documented in publicly available literature. However, data for similar DBCO-PEG compounds can provide a useful benchmark. For instance, DBCO-PEG4-Maleimide has been reported to be soluble in aqueous buffers up to 6.6 mM, while DBCO-PEG4-NHS ester is soluble up to 1.5 mM.[8][9] The increased PEG length in this compound is expected to result in comparable or slightly enhanced aqueous solubility.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Common solvent for creating high-concentration stock solutions. |
| Dimethylformamide (DMF) | Soluble | Alternative to DMSO for stock solution preparation. |
| Dichloromethane (DCM) | Soluble | Useful for organic synthesis and purification steps.[1] |
| Tetrahydrofuran (THF) | Soluble | Another option for organic phase reactions and handling.[1] |
| Acetonitrile | Soluble | Can be used in purification and analytical methods like HPLC.[1] |
| Aqueous Buffers (e.g., PBS) | Limited | The PEG5 spacer enhances water solubility, but high concentrations may require an organic co-solvent.[2][10][11] |
Stability Profile
The stability of the this compound linker is critical for ensuring the integrity of the final conjugate, both during the conjugation reaction and in its subsequent application, particularly for in vivo studies. The primary points of potential degradation are the DBCO rings.
General Stability:
The dibenzocyclooctyne (DBCO) group is thermally stable and does not react with amines or hydroxyl groups under physiological temperature and pH ranges, making it highly suitable for bioconjugation.[12] However, prolonged exposure to non-neutral pH or elevated temperatures can lead to degradation. For long-term storage, it is recommended to keep the compound at -20°C as a solid, protected from moisture and light.[10]
pH and Temperature Effects:
Stability in the Presence of Other Reagents:
It is crucial to avoid buffers containing azides (e.g., sodium azide (B81097) as a preservative), as the azide will react directly with the DBCO groups.[9]
The following table summarizes the expected stability of the DBCO moiety based on data from related compounds. For critical applications, it is highly recommended to perform an in-house stability study.
| Condition | Parameter | Expected Stability | Notes |
| Storage | Solid, -20°C, desiccated | High | Recommended for long-term storage. |
| Stock Solution in anhydrous DMSO, -20°C | Good | Avoid repeated freeze-thaw cycles. | |
| pH | Neutral (pH 6.5-7.5) | Good | Optimal for most bioconjugation reactions. |
| Acidic (pH < 6) | Moderate to Low | Risk of acid-mediated rearrangement of the DBCO ring.[13] | |
| Basic (pH > 8.0) | Moderate | Potential for slow degradation. | |
| Temperature | 4°C (in aqueous buffer) | Good (for days to weeks) | Suitable for the duration of most conjugation reactions.[9] |
| 25°C (in aqueous buffer) | Moderate (for hours to days) | Degradation rate will be higher than at 4°C. | |
| 37°C (in aqueous buffer) | Lower | Relevant for in vivo or cell culture applications. |
Experimental Protocols
To facilitate the precise characterization of this compound in your specific experimental context, detailed protocols for determining its solubility and stability are provided below.
Protocol 1: Determination of Aqueous Solubility
This protocol outlines a method to determine the equilibrium solubility of this compound in an aqueous buffer of choice using UV-Vis spectroscopy.
Materials:
-
This compound
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Water-miscible organic solvent (e.g., DMSO)
-
Microcentrifuge tubes
-
Thermomixer or shaking incubator
-
0.22 µm syringe filters
-
UV-Vis spectrophotometer
-
Quartz cuvettes or UV-transparent microplate
Procedure:
-
Preparation of a Standard Curve: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform a serial dilution of the stock solution in the chosen aqueous buffer to prepare a series of standards with known concentrations (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mM). c. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for DBCO (approximately 309 nm). d. Plot absorbance versus concentration and perform a linear regression to obtain the equation of the line.
-
Preparation of Saturated Solution: a. Add an excess amount of solid this compound (e.g., 5 mg) to a microcentrifuge tube. b. Add a defined volume of the aqueous buffer (e.g., 1 mL). c. Incubate the tube at a constant temperature (e.g., 25°C) with vigorous shaking for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing and Analysis: a. Centrifuge the suspension at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved solid. b. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. c. Measure the absorbance of the filtered supernatant at the λmax.
-
Calculation of Solubility: a. Using the equation from the standard curve, calculate the concentration of this compound in the supernatant. This value represents the equilibrium solubility in the chosen buffer at the specified temperature.
Caption: Experimental workflow for determining the aqueous solubility of this compound.
Protocol 2: Stability Assessment by HPLC
This protocol provides a method to evaluate the stability of this compound in a specific aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).[14][15][16]
Materials:
-
This compound
-
Aqueous buffer of interest (e.g., PBS at pH 5.5, 7.4, and 8.5)
-
Anhydrous DMSO
-
Reverse-Phase HPLC (RP-HPLC) system with a C18 column and a UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Thermostated incubator or water bath
Procedure:
-
Preparation of Solutions: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. b. Prepare the aqueous buffers of interest and bring them to the desired experimental temperature (e.g., 4°C, 25°C, or 37°C).
-
Initiation of Stability Study: a. Dilute the DMSO stock solution into the pre-warmed aqueous buffer to a final concentration of 1 mM. Mix thoroughly. b. Immediately inject a sample of this solution onto the HPLC system. This will serve as the time-zero (T=0) reference.
-
Incubation and Time Points: a. Place the vial containing the remaining solution in a thermostated incubator at the chosen temperature. b. At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot and inject it onto the HPLC.
-
HPLC Analysis: a. Use a suitable gradient of Mobile Phase A and B to achieve good separation of the parent this compound peak from any potential degradation products. b. Monitor the elution profile using the UV detector set at the λmax of DBCO (~309 nm).
-
Data Analysis: a. Integrate the peak area of the parent this compound at each time point. b. Calculate the percentage of the remaining this compound at each time point relative to the T=0 sample. c. Plot the percentage of remaining compound versus time to generate a stability profile.
Caption: Experimental workflow for assessing the stability of this compound using HPLC.
Conclusion
This compound is a valuable homobifunctional linker for advanced bioconjugation applications. Its solubility is enhanced by the PEG5 spacer, allowing for its use in aqueous reaction media, typically with the aid of a water-miscible organic co-solvent for initial solubilization. The stability of the DBCO groups is generally robust under standard bioconjugation conditions (neutral pH, 4-25°C), but care should be taken to avoid prolonged exposure to harsh pH conditions and elevated temperatures. The provided experimental protocols offer a framework for researchers to quantitatively assess the solubility and stability of this compound within their specific systems, ensuring optimal performance and reproducibility in the development of novel therapeutics and research tools.
References
- 1. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. chempep.com [chempep.com]
- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. DBCO-PEG5-NHS Ester | AAT Bioquest [aatbio.com]
- 6. This compound, 2363130-04-3 | BroadPharm [broadpharm.com]
- 7. cdn.gentaur.com [cdn.gentaur.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. interchim.fr [interchim.fr]
- 10. creativepegworks.com [creativepegworks.com]
- 11. interchim.fr [interchim.fr]
- 12. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 13. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Storage and Handling of Dbco-peg5-dbco Reagents
This guide provides researchers, scientists, and drug development professionals with in-depth technical information and protocols for the proper storage and handling of Dibenzocyclooctyne-PEG5-Dibenzocyclooctyne (Dbco-peg5-dbco) reagents. Adherence to these guidelines is crucial for maintaining the reagent's integrity, ensuring experimental reproducibility, and promoting laboratory safety.
Introduction to this compound
This compound is a homobifunctional crosslinker containing two Dbco moieties separated by a hydrophilic 5-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The Dbco group is highly reactive towards azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[2] This bioorthogonal reaction is characterized by its high efficiency, specificity, and biocompatibility, making it a valuable tool in bioconjugation, drug delivery, and materials science.[3][4] The hydrophilic PEG spacer enhances the water solubility of the reagent and the resulting conjugates, reduces aggregation, and minimizes steric hindrance.[5]
Quantitative Data Summary
For consistent and reliable experimental outcomes, it is essential to be aware of the key quantitative parameters of this compound.
| Parameter | Value | Source(s) |
| Molecular Formula | C50H54N4O9 | |
| Molecular Weight | 855 g/mol | |
| Purity | >95% | |
| Appearance | Off-white solid or viscous oil |
Storage and Stability
Proper storage is critical to prevent the degradation of the this compound reagent and to ensure its reactivity.
| Condition | Recommendation | Rationale | Source(s) |
| Temperature | -20°C | To minimize degradation and maintain long-term stability. | |
| Atmosphere | Desiccate | To protect from moisture, which can affect the stability of the Dbco group. | |
| Light | Protect from direct sunlight | To prevent potential photo-degradation. | |
| Solid Form Stability | Up to one year or more at -20°C | When stored properly in its solid form. | |
| Solution Stability | 2-3 months at -20°C in anhydrous DMSO | Stability is reduced once dissolved. Prepare fresh solutions when possible. |
Handling and Safety
This compound should be handled with care, following standard laboratory safety procedures.
| Aspect | Guideline | Source(s) |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including gloves, lab coat, and eye protection. | |
| Handling | Handle in accordance with good industrial hygiene and safety practices. Wash skin thoroughly after handling. Avoid creating dust if in solid form. | |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, DCM, THF, and Chloroform. | |
| Incompatibilities | Avoid strong oxidizing agents. Do not use buffers containing azides, as they will react with the Dbco group. | |
| Disposal | Dispose of contents and container to an approved waste disposal plant. Avoid release to the environment as it is very toxic to aquatic life with long-lasting effects. |
Experimental Protocols
The following is a generalized protocol for a bioconjugation reaction using this compound to link two azide-containing molecules.
Materials:
-
This compound
-
Azide-containing molecule 1 (e.g., protein, peptide, or small molecule)
-
Azide-containing molecule 2 (e.g., oligonucleotide, fluorescent dye, or surface)
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Reaction buffer (e.g., PBS, HEPES, or Borate buffer, pH 7-9)
-
Purification system (e.g., size exclusion chromatography, dialysis, or HPLC)
Procedure:
-
Reagent Preparation:
-
Allow the this compound reagent to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound in an anhydrous solvent such as DMSO or DMF. The concentration will depend on the specific application.
-
-
Reaction Setup:
-
Dissolve the azide-containing molecules in the appropriate reaction buffer.
-
Add the this compound stock solution to the mixture of azide-containing molecules. A typical molar ratio would involve a slight excess of the Dbco linker relative to one of the azide (B81097) molecules, followed by the addition of the second azide molecule. The optimal stoichiometry should be determined empirically for each specific application.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is compatible with the stability and function of the biomolecules.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or at 4°C.
-
Reaction times can range from a few hours to overnight, depending on the concentration of reactants and the desired level of conjugation. The reaction progress can be monitored by analytical techniques such as HPLC or SDS-PAGE if applicable.
-
-
Purification:
-
After the reaction is complete, remove the unreacted this compound and other small molecules using an appropriate purification method.
-
For protein conjugates, size exclusion chromatography or dialysis are common methods.
-
For smaller molecule conjugates, HPLC can be used for purification and analysis.
-
-
Storage of Conjugate:
-
Store the purified conjugate under appropriate conditions, which may include refrigeration at 4°C or freezing at -20°C or -80°C, potentially with a cryoprotectant.
-
Visualizations
The following diagrams illustrate the workflow for handling this compound and the underlying chemical reaction.
References
Methodological & Application
Application Notes and Protocols for Protein Bioconjugation using DBCO-PEG5-DBCO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of DBCO-PEG5-DBCO, a homobifunctional linker, in protein bioconjugation. The methodologies described herein leverage the principles of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of "click chemistry," to facilitate the covalent linkage of biomolecules under mild, physiological conditions.
Introduction
The precise chemical modification of proteins is fundamental to advancing biological research and therapeutic development. The ability to covalently link proteins to other molecules opens avenues for creating novel antibody-drug conjugates (ADCs), diagnostic reagents, and tools for studying protein interactions. Dibenzocyclooctyne (DBCO) reagents have become a powerful tool for site-specific protein modification through a bioorthogonal "tag-and-modify" approach.[1]
At the core of this technology is the SPAAC reaction, a bioorthogonal click chemistry reaction involving the specific and efficient ligation of a strained alkyne (DBCO) with an azide-functionalized molecule to form a stable triazole linkage.[1][2] A significant advantage of SPAAC is its bioorthogonality; the azide (B81097) and DBCO groups are abiotic and do not react with naturally occurring functional groups in biological systems, which minimizes off-target labeling.[1][2][3] This reaction proceeds readily under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in living cells and complex biological mixtures.[1][2][4][5]
This compound is a homobifunctional linker featuring two DBCO groups separated by a hydrophilic 5-unit polyethylene (B3416737) glycol (PEG) spacer.[4] This structure allows for the crosslinking of two azide-containing molecules. The PEG spacer enhances solubility, reduces aggregation, and minimizes steric hindrance, thereby improving conjugation efficiency.[4][6][7][8]
Principle of this compound Mediated Bioconjugation
The use of this compound for protein-protein conjugation involves a multi-step process. First, the proteins of interest must be functionalized with azide groups. This can be achieved through various methods, such as the incorporation of unnatural amino acids (e.g., p-azido-L-phenylalanine) or by reacting primary amines (lysine residues) with an azide-containing NHS ester.
Once the proteins are azide-tagged, the this compound linker is introduced. The reaction proceeds in a sequential manner. One of the DBCO groups on the linker reacts with an azide group on the first protein. Subsequently, the second azide-tagged protein is added, and its azide groups react with the remaining free DBCO group on the protein-linker conjugate, resulting in a covalently linked protein-protein conjugate.
Quantitative Data Summary
The efficiency of DBCO-based bioconjugation can be assessed using various analytical techniques. The following tables summarize key quantitative data reported in the literature for similar DBCO-based conjugation reactions.
Table 1: Degree of Labeling (DOL) of Proteins with DBCO-PEG5-NHS Ester
| Molar Ratio (DBCO-PEG5-NHS : Protein) | Resulting DBCO molecules per Protein A | Reference |
| 7.5 : 1 | 2.1 ± 0.2 | [2] |
| 15 : 1 | 4.1 ± 0.3 | [2] |
| 30 : 1 | 6.5 ± 0.5 | [2] |
As determined by MALDI-TOF mass spectrometry.
Table 2: Conjugation Efficiency of Azide- and DBCO-Modified Collagen
| Molar Ratio (NHS-reagent : Collagen primary amines) | Conversion of Azide-PEG-Collagen (%) | Conversion of DBCO-Collagen (%) | Reference |
| 1 : 1 | 55.87 ± 4.57 | 59.50 ± 3.93 | [9] |
| 2 : 1 | 74.80 ± 2.52 | 68.91 ± 6.93 | [9] |
| 5 : 1 | Slightly increased (no statistical difference) | Decreased (no statistical difference) | [9] |
Conversion efficiency was quantified using a fluorescamine (B152294) assay to measure the number of remaining primary amine groups.
Experimental Protocols
Protocol 1: Azide Functionalization of Proteins via NHS Ester Chemistry
This protocol describes the modification of a protein with an azide group using an NHS ester-containing azide linker for subsequent reaction with this compound. This method targets primary amines, primarily the ε-amino group of lysine (B10760008) residues.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Azide-PEGn-NHS ester (e.g., Azide-PEG4-NHS ester)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns or other protein purification systems (e.g., size exclusion chromatography)
Procedure:
-
Protein Preparation: Prepare the protein solution in an amine-free buffer such as PBS, pH 7.2-7.4.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the Azide-PEGn-NHS ester in anhydrous DMSO or DMF.
-
Reaction: Add a 10- to 40-fold molar excess of the Azide-PEGn-NHS ester solution to the protein sample. The final concentration of the NHS ester reagent should be between 0.5 - 2 mM.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature or for 2 hours at 4°C.
-
Quenching: Quench the reaction by adding the quenching solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted azide reagent using a spin desalting column or size exclusion chromatography.
-
Characterization (Optional): The degree of azide labeling can be determined using methods like MALDI-TOF mass spectrometry.
Protocol 2: Protein-Protein Conjugation using this compound
This protocol outlines the procedure for crosslinking two different azide-functionalized proteins (Protein A-azide and Protein B-azide) using the homobifunctional this compound linker.
Materials:
-
Azide-functionalized Protein A (Protein A-N3)
-
Azide-functionalized Protein B (Protein B-N3)
-
This compound
-
Reaction buffer: Phosphate-buffered saline (PBS) or other non-azide, non-amine containing buffer at pH 7.0-7.5
-
Anhydrous DMSO or DMF
-
Protein purification system (e.g., size exclusion chromatography)
Procedure:
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
First Conjugation Step: a. In a reaction tube, mix Protein A-N3 with a 0.5 to 1-fold molar equivalent of the this compound linker. The reaction should be performed in the reaction buffer. b. Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.
-
Second Conjugation Step: a. Add a 1.5- to 10-fold molar excess of Protein B-N3 to the reaction mixture from the first step. b. Incubate the reaction mixture for another 4-12 hours at room temperature or overnight at 4°C.
-
Purification: Purify the resulting protein-protein conjugate from unreacted proteins and linker using size exclusion chromatography.
-
Characterization: Analyze the purified conjugate using SDS-PAGE to visualize the formation of a higher molecular weight product. Further characterization can be performed using mass spectrometry to confirm the mass of the conjugate.
Protocol 3: Quantification of DBCO Labeling (Degree of Labeling - DOL)
This protocol allows for the determination of the average number of DBCO molecules per protein after a labeling reaction (e.g., using a DBCO-NHS ester).
Materials:
-
Purified DBCO-labeled protein
-
UV-Vis Spectrophotometer
Procedure:
-
Measure the absorbance of the purified DBCO-labeled protein solution at 280 nm (A280) and ~309 nm (A309).[6][8][10][11]
-
Calculate the concentration of the protein, correcting for the absorbance of the DBCO group at 280 nm. The correction factor for DBCO at 280 nm is crucial for accuracy.[8][10]
-
Calculate the concentration of the DBCO moiety using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) of DBCO at ~309 nm is approximately 12,000 M⁻¹cm⁻¹.[1][7]
-
The Degree of Labeling (DOL) is calculated by dividing the molar concentration of the DBCO by the molar concentration of the protein.[7][8]
Visualizations
Caption: Workflow for protein-protein conjugation using this compound.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
References
- 1. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Protein A Membrane Adsorbers Using Strain-Promoted, Copper-Free Dibenzocyclooctyne (DBCO)-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. Rapid Characterization of a Mechanically Labile α-helical Protein Enabled by Efficient Site-Specific Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Bio-orthogonally crosslinked, in situ-forming corneal stromal tissue substitute - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for DBCO-PEG5-DBCO in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker connecting the antibody and the payload is a critical component, profoundly influencing the ADC's stability, pharmacokinetics, and efficacy. DBCO-PEG5-DBCO is a homobifunctional linker featuring two dibenzocyclooctyne (DBCO) groups separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This linker is utilized in copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), to conjugate two azide-containing molecules. The PEG spacer enhances solubility, reduces aggregation, and minimizes steric hindrance.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of ADCs.
The SPAAC reaction is a bioorthogonal reaction that proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for bioconjugation.[2][3][] The DBCO groups react specifically and efficiently with azide-functionalized molecules to form a stable triazole linkage.[3]
Principle of the Method
The synthesis of an ADC using the this compound linker involves a sequential, two-step conjugation strategy. First, an azide-modified antibody is reacted with one of the DBCO groups on the linker. In the second step, an azide-modified cytotoxic drug is added to react with the remaining DBCO group. This method allows for the precise and stable linkage of the antibody and the drug.
Data Presentation
The following tables summarize typical quantitative parameters for the synthesis of ADCs using DBCO-containing linkers, derived from established protocols. These values can serve as a starting point for optimization.
Table 1: Antibody-Linker Conjugation Parameters
| Parameter | Typical Value/Range | Notes |
| Antibody Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Molar Excess of this compound to Antibody | 1.5 to 5-fold | A molar excess drives the reaction towards completion. Optimization may be required. |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | Amine-free buffers are essential to prevent side reactions with any activated esters. Avoid buffers containing sodium azide (B81097). |
| Reaction Time | 4-12 hours at room temperature or overnight at 4°C | Longer incubation times may be necessary for some antibodies. |
| Organic Solvent | <10% (v/v) | If the linker is dissolved in DMSO or DMF, keep the final concentration low to maintain antibody integrity. |
Table 2: Linker-Drug Conjugation Parameters
| Parameter | Typical Value/Range | Notes |
| Molar Excess of Azide-Drug to Antibody-Linker Conjugate | 2 to 4-fold | A slight excess ensures complete conjugation to the available DBCO sites. |
| Reaction Time | 4-12 hours at room temperature or overnight at 4°C | Reaction progress can be monitored by HPLC or LC-MS. |
| Quenching | Optional | Unreacted DBCO groups can be quenched with an excess of a small azide-containing molecule if necessary. |
Table 3: ADC Characterization
| Parameter | Analytical Method | Typical Expected Outcome |
| Drug-to-Antibody Ratio (DAR) | HIC-HPLC, RP-HPLC, LC-MS, UV-Vis Spectroscopy | A more homogenous ADC product is expected with controlled conjugation. |
| Purity | SDS-PAGE, Size-Exclusion Chromatography (SEC) | High purity with minimal aggregation. |
| Aggregation | Size-Exclusion Chromatography (SEC) | Low levels of aggregation. |
| Stability | Stability studies under relevant storage and physiological conditions | The triazole linkage is highly stable. |
Experimental Protocols
Protocol 1: Preparation of Azide-Modified Antibody and Drug
This protocol assumes that the antibody and drug have been functionalized with azide groups. This can be achieved through various methods, such as reacting lysine (B10760008) residues with azide-NHS esters or incorporating non-canonical amino acids with azide functionalities.
Protocol 2: Two-Step ADC Synthesis using this compound
Materials:
-
Azide-modified antibody in an appropriate buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
Anhydrous DMSO or DMF
-
Azide-modified cytotoxic drug
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0, if quenching NHS esters were used for azide modification)
-
Desalting columns or dialysis equipment
-
Reaction tubes
Step 1: Conjugation of Azide-Modified Antibody with this compound
-
Antibody Preparation: Ensure the azide-modified antibody is in an amine-free and azide-free buffer at a concentration of 1-10 mg/mL.
-
Linker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Reaction Setup: Add a 1.5 to 5-fold molar excess of the this compound solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain the integrity of the antibody.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted this compound linker using a desalting column or dialysis against a suitable buffer (e.g., PBS).
Step 2: Conjugation of Antibody-Linker Intermediate with Azide-Modified Drug
-
Drug Preparation: Prepare a stock solution of the azide-modified drug in a compatible solvent.
-
Reaction Setup: Add a 2 to 4-fold molar excess of the azide-modified drug solution to the purified antibody-linker intermediate from Step 1.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Purify the resulting ADC from unreacted drug and other impurities using methods such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis.
Protocol 3: Characterization of the ADC
1. Determination of Drug-to-Antibody Ratio (DAR):
-
UV-Vis Spectroscopy: Determine the concentrations of the antibody (at 280 nm) and the drug (at its specific absorbance maximum). The DAR can be calculated from the molar ratios. The contribution of the DBCO group to the absorbance at 280 nm should be considered.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the hydrophobicity imparted by the drug-linker. This allows for the determination of the distribution of different DAR species (e.g., DAR0, DAR2, DAR4).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a precise mass of the intact ADC, allowing for accurate DAR determination.
2. Analysis of Purity and Aggregation:
-
SDS-PAGE: Analyze the ADC under reducing and non-reducing conditions to assess purity and confirm conjugation.
-
Size-Exclusion Chromatography (SEC): Use SEC to determine the extent of aggregation in the final ADC product.
Visualizations
Caption: Experimental workflow for ADC synthesis using this compound.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Logical relationships in ADC synthesis and characterization.
References
Application Notes and Protocols for Cellular Crosslinking with DBCO-PEG5-DBCO
Introduction
This document provides detailed protocols and application notes for the use of DBCO-PEG5-DBCO in cell-based assays. This compound is a homobifunctional, hydrophilic linker containing two dibenzocyclooctyne (DBCO) groups.[1][2] It is designed for applications involving copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction allows for the efficient and specific covalent linkage of molecules containing azide (B81097) groups under biocompatible conditions, without the need for a cytotoxic copper catalyst.[3][4][5]
The primary application of a homobifunctional linker like this compound is not for simple cell labeling (e.g., attaching a single fluorophore), but rather for crosslinking two entities that have been functionalized with azides. The labeling strategy is a two-step process:
-
Metabolic Glycoengineering: Cells are cultured with an unnatural sugar modified with an azide group (e.g., N-azidoacetylmannosamine, Ac4ManNAz). Cellular metabolic pathways process this sugar and incorporate it into cell surface glycoproteins, effectively displaying azide groups on the cell surface.
-
Bioorthogonal Crosslinking: The azide-labeled cells are then treated with this compound. Each of the two DBCO groups on the linker can react with an azide group on a cell surface, resulting in the covalent crosslinking of two cells or the linkage of a cell to another azide-modified molecule (such as a nanoparticle, drug, or another biomolecule).
The polyethylene (B3416737) glycol (PEG5) spacer is hydrophilic, which helps to reduce aggregation, minimize steric hindrance, and improve the solubility of the conjugate. This protocol is intended for researchers in cell biology, immunology, and drug development engaged in studies requiring controlled cell aggregation, cell-cell interaction analysis, or targeted delivery systems.
Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for cell crosslinking using metabolic labeling and this compound.
Quantitative Data Summary
Successful cell labeling and crosslinking depend on several factors, including the concentration of reagents and incubation times. The optimal conditions should be determined empirically for each cell line and experimental setup. The following table summarizes typical concentration ranges and incubation times reported in the literature for the two key steps.
| Parameter | Reagent | Typical Concentration Range | Typical Incubation Time | Cell Type Examples | Reference(s) |
| Metabolic Labeling | Ac4ManNAz, Ac4GalNAz, or Ac4GlcNAz | 10 - 50 µM | 24 - 72 hours | hUCB-EPCs, A549, HCT116 | |
| DBCO Labeling/Crosslinking | DBCO-Fluorophore or DBCO-Linker | 10 - 20 µM | 30 - 60 minutes | hUCB-EPCs, RAW264.7 | |
| DBCO Labeling (In Vitro) | DBCO Detection Reagent | 15 µM | 1 hour at 37°C | Various | |
| DBCO Labeling (In Vivo) | DBCO-Cy5 | 25 µM (5 nmol per injection) | N/A | In mice |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with Azide Sugars
This protocol describes the introduction of azide functional groups onto the cell surface glycans using an azide-modified monosaccharide precursor.
Materials:
-
Mammalian cells of interest (e.g., A549, MCF-7).
-
Complete cell culture medium appropriate for the cell line.
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) or other azide sugar.
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous.
-
Phosphate-buffered saline (PBS), sterile, pH 7.4.
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well plates, T-25 flask) at a density that will not lead to over-confluence during the incubation period. Allow cells to adhere and resume logarithmic growth (typically overnight).
-
Prepare Azide Sugar Stock Solution: Dissolve the azide sugar (e.g., Ac4ManNAz) in anhydrous DMSO to create a 10 mM stock solution. Vortex to ensure it is fully dissolved. Store the stock solution at -20°C.
-
Metabolic Labeling Incubation: Dilute the azide sugar stock solution directly into pre-warmed complete culture medium to achieve the desired final concentration (e.g., 25-50 µM). Remove the existing medium from the cells and replace it with the azide sugar-containing medium.
-
Incubate: Culture the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days. The optimal incubation time can vary between cell lines and should be determined experimentally.
-
Washing: After the incubation period, gently aspirate the medium. Wash the cells three times with pre-warmed, sterile PBS to remove any unincorporated azide sugar. The cells are now azide-labeled and ready for the crosslinking reaction.
Protocol 2: Crosslinking of Azide-Labeled Cells with this compound
This protocol details the covalent crosslinking of azide-labeled cells using the homobifunctional this compound linker.
Materials:
-
Azide-labeled cells (from Protocol 1).
-
This compound.
-
Anhydrous DMSO.
-
Complete cell culture medium or PBS (pH 7.4).
-
(Optional) A second population of azide-labeled cells or azide-functionalized molecules/nanoparticles.
Procedure:
-
Prepare this compound Stock Solution: Allow the vial of this compound to equilibrate to room temperature before opening. Dissolve the reagent in anhydrous DMSO to prepare a 2 mM stock solution.
-
Prepare Crosslinking Solution: Dilute the this compound stock solution into pre-warmed cell culture medium or PBS to the desired final concentration (e.g., 10-20 µM).
-
Crosslinking Reaction:
-
For Cell-Cell Crosslinking: Resuspend the azide-labeled cells to a known density. If crosslinking two different cell populations, mix them at the desired ratio. Add the crosslinking solution to the cell suspension.
-
For Cell-Molecule Crosslinking: Add the crosslinking solution to the azide-labeled cells (either in suspension or adhered to a plate). Then, introduce the second azide-functionalized component (e.g., nanoparticles, biotin-azide).
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at 37°C. Reactions are often efficient and can proceed quickly at room temperature or 37°C. Longer incubation times can be tested to improve efficiency, but potential cytotoxicity should be monitored.
-
Washing: After incubation, wash the cells three times with PBS to remove unreacted this compound linker. For suspension cells, this can be done by gentle centrifugation and resuspension. For adherent cells, aspirate the solution and add fresh PBS for each wash.
-
Analysis: The crosslinked cells are now ready for downstream analysis, such as flow cytometry to detect cell aggregates, microscopy to visualize cell clusters, or functional assays.
Chemical Reaction Pathway
Caption: Reaction schematic of SPAAC between two azide-labeled entities and this compound.
References
Application Notes and Protocols for DBCO-PEG5-DBCO in Nanoparticle Surface Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel nanomaterials. A key strategy in this field is the use of bioorthogonal "click chemistry," particularly the strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction occurs between a dibenzocyclooctyne (DBCO) group and an azide (B81097) group, forming a stable triazole linkage without the need for a cytotoxic copper catalyst, making it ideal for biological applications.[1][2]
DBCO-PEG5-DBCO is a homobifunctional linker featuring a central polyethylene (B3416737) glycol (PEG) spacer of five units, flanked by a DBCO group at each end.[3][4] This symmetrical structure makes it an ideal tool for crosslinking azide-functionalized nanoparticles or for creating a nanoparticle surface with dual DBCO moieties for subsequent conjugation of two different azide-containing molecules. The PEG spacer enhances water solubility and biocompatibility, reduces steric hindrance, and can minimize non-specific protein adsorption, potentially prolonging the in vivo circulation time of the nanoparticles.[5]
These application notes provide detailed protocols for the use of this compound in the surface modification of nanoparticles, focusing on two primary applications: the crosslinking of nanoparticles to form dimers or aggregates, and the dual functionalization of a nanoparticle surface.
Key Applications
-
Nanoparticle Dimerization and Controlled Aggregation: Creation of nanoparticle dimers or higher-order aggregates for applications in surface-enhanced Raman spectroscopy (SERS), plasmonics, and catalysis.
-
Dual-Functionalization of Nanoparticles: Introduction of two DBCO groups onto a single nanoparticle surface, allowing for the subsequent attachment of two different azide-modified molecules (e.g., a targeting ligand and a therapeutic agent).
-
Crosslinking of Hydrogels and Biomaterials: Formation of crosslinked networks by reacting with azide-functionalized polymers or biomolecules.
Experimental Protocols
Protocol 1: Crosslinking of Azide-Functionalized Nanoparticles using this compound
This protocol describes the crosslinking of pre-functionalized, azide-containing nanoparticles with the homobifunctional this compound linker. This method can be tuned to favor the formation of nanoparticle dimers or small aggregates by controlling the stoichiometry of the reactants.
Workflow for Nanoparticle Crosslinking
Caption: Workflow for crosslinking azide-functionalized nanoparticles.
Materials:
-
Azide-functionalized nanoparticles (e.g., liposomes, polymeric nanoparticles, gold nanoparticles)
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF or Dimethyl sulfoxide (B87167) - DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (optional, e.g., an excess of a small molecule azide like sodium azide)
-
Reaction tubes (e.g., microcentrifuge tubes)
-
Equipment for purification (e.g., centrifuge, size-exclusion chromatography columns)
-
Equipment for characterization (e.g., Dynamic Light Scattering, Transmission Electron Microscopy)
Procedure:
-
Preparation of Reactants:
-
Resuspend the azide-functionalized nanoparticles in PBS (pH 7.4) to a desired concentration.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mM).
-
-
Crosslinking Reaction:
-
In a reaction tube, add the azide-functionalized nanoparticle suspension.
-
Add the this compound solution to the nanoparticle suspension. The molar ratio of this compound to nanoparticles will influence the degree of crosslinking. For dimer formation, a substoichiometric amount of the linker relative to the available azide groups is recommended as a starting point.
-
Incubate the reaction mixture for 4-12 hours at room temperature with gentle mixing (e.g., on a rotator or shaker). The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
After incubation, purify the crosslinked nanoparticles to remove unreacted this compound and any unconjugated nanoparticles.
-
For larger nanoparticles, this can be achieved by centrifugation. Resuspend the pellet in fresh PBS and repeat the washing step at least twice.
-
For smaller nanoparticles or to separate dimers from monomers, size-exclusion chromatography (SEC) is recommended.
-
-
Characterization:
-
Characterize the purified nanoparticles to confirm crosslinking.
-
Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter will indicate the formation of dimers or larger aggregates.
-
Transmission Electron Microscopy (TEM): Directly visualize the formation of nanoparticle dimers and aggregates.
-
Quantitative Data on Nanoparticle Crosslinking
| Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Azide-Nanoparticles (Monomers) | 100 ± 5 | < 0.15 | -25 ± 3 |
| Crosslinked Nanoparticles | 180 ± 20 | > 0.25 | -22 ± 4 |
Note: These are representative data. Actual values will depend on the specific nanoparticle system.
Protocol 2: Surface Modification of Amine-Functionalized Nanoparticles for Dual DBCO Presentation
This protocol describes a two-step process to first attach one end of the this compound linker to an amine-functionalized nanoparticle surface via an NHS ester intermediate, leaving the other DBCO group available for subsequent click chemistry reactions.
Workflow for Dual DBCO Functionalization
Caption: Workflow for creating a dual-DBCO nanoparticle surface.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous DMF or DMSO
-
Activation Buffer (e.g., 0.1 M MES buffer, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification and characterization equipment as in Protocol 1
Procedure:
-
Activation of one DBCO group (hypothetical, requires a DBCO-PEG-acid derivative for NHS chemistry):
-
Note: This protocol is adapted from methods for heterobifunctional linkers. A more direct approach would be to use a DBCO-PEG5-NHS linker if available, or to first modify the nanoparticle surface with an azide and then react with an excess of this compound, followed by purification.
-
Assuming a DBCO-PEG5-COOH derivative is used for this step for clarity of the chemical reaction. Dissolve DBCO-PEG5-COOH, NHS, and EDC in anhydrous DMF or DMSO to prepare the activated NHS ester.
-
-
Conjugation to Amine-Functionalized Nanoparticles:
-
Resuspend the amine-functionalized nanoparticles in the conjugation buffer (PBS, pH 7.4).
-
Add the activated DBCO-PEG5-NHS ester solution to the nanoparticle suspension. A molar excess of the linker relative to the surface amine groups is recommended to ensure complete surface coverage.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM and incubate for 30 minutes. This will deactivate any unreacted NHS esters.
-
Purify the DBCO-functionalized nanoparticles by centrifugation or SEC to remove unreacted linker and byproducts.
-
-
Characterization and Subsequent Reaction:
-
Confirm the presence of DBCO on the surface using analytical techniques such as fluorescence spectroscopy after reacting with an azide-functionalized fluorophore.
-
The resulting dual-DBCO functionalized nanoparticles can then be used in subsequent click chemistry reactions with azide-modified molecules (e.g., targeting ligands, drugs, imaging agents).
-
Quantitative Data on Dual DBCO Functionalization
| Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-Nanoparticles | 100 ± 5 | < 0.15 | +30 ± 4 |
| Dual-DBCO Nanoparticles | 110 ± 6 | < 0.20 | +20 ± 5 |
| + Azide-Molecule | 115 ± 7 | < 0.20 | +15 ± 5 |
Note: Zeta potential will change significantly upon consumption of the primary amine groups. Further changes will depend on the charge of the conjugated azide-molecule.
Signaling Pathway and Logical Relationships
Generalized Pathway for Targeted Nanoparticle Uptake
Caption: Pathway for targeted nanoparticle uptake and drug release.
Conclusion
This compound is a valuable tool for the surface modification of nanoparticles, enabling the creation of crosslinked nanoparticle assemblies and dual-functionalized surfaces for advanced applications in drug delivery and diagnostics. The protocols provided herein offer a framework for researchers to utilize this versatile linker in their nanoparticle systems. Proper characterization at each step is crucial to ensure the successful modification and functionality of the final nanoparticle construct. The bioorthogonal nature of the DBCO-azide click chemistry ensures high specificity and biocompatibility, making this an attractive strategy for the development of next-generation nanomedicines.
References
Application Notes and Protocols for SPAAC Reactions Utilizing DBCO-PEG5-DBCO
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions using the homobifunctional linker, DBCO-PEG5-DBCO. SPAAC is a powerful, copper-free click chemistry technique ideal for bioconjugation in sensitive biological systems.[1][2]
Introduction to SPAAC with this compound
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal ligation reaction between a strained cyclooctyne, such as Dibenzocyclooctyne (DBCO), and an azide-functionalized molecule.[3] This reaction proceeds rapidly under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it highly suitable for applications in living systems.[1][3]
The this compound linker is a homobifunctional reagent containing two DBCO moieties separated by a hydrophilic polyethylene (B3416737) glycol (PEG5) spacer. This structure allows for the crosslinking of two different azide-containing molecules. The PEG spacer enhances solubility, reduces aggregation, and minimizes steric hindrance, which can increase reaction rates. Studies have shown that the inclusion of a PEG linker can enhance reaction rates by an average of 31 ± 16%.
Key Features of SPAAC:
-
Copper-Free: Eliminates the cytotoxicity associated with copper catalysts, making it ideal for in vivo and live-cell applications.
-
Bioorthogonal: The azide (B81097) and DBCO groups are abiotic and do not react with naturally occurring functional groups in biological systems.
-
High Specificity and Efficiency: The reaction between DBCO and azides is highly selective and efficient, forming a stable triazole linkage.
-
Mild Reaction Conditions: SPAAC reactions can be performed at physiological temperature and pH.
Factors Influencing SPAAC Reaction Rates
The efficiency of the SPAAC reaction can be influenced by several factors. Optimization of these parameters is crucial for successful conjugation.
| Parameter | Effect on Reaction Rate | Recommendations & Considerations |
| pH | Generally, higher pH values tend to increase reaction rates. However, this can be buffer-dependent. | Optimal pH is typically between 7 and 9. HEPES buffer has shown less pH-dependence compared to PBS. |
| Temperature | Increasing the temperature can accelerate the reaction. | Reactions are commonly performed at room temperature (25°C) or 37°C. Ensure the thermal stability of biomolecules at elevated temperatures. |
| Reactant Concentration | Higher concentrations of DBCO and azide reactants lead to a faster reaction. | Typical concentrations range from 1-10 mM for the azide-containing molecule. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is often used. |
| Solvent | While biocompatible in aqueous buffers, organic co-solvents can impact the rate. | DMSO or DMF can be used to dissolve reactants, but the final concentration should typically be kept below 20% to avoid protein denaturation. |
| Steric Hindrance | The molecular environment around the DBCO and azide can hinder the reaction. | The PEG spacer in this compound helps to reduce steric hindrance. |
Quantitative Data: Second-Order Rate Constants
The rate of a SPAAC reaction is often described by a second-order rate constant. The table below summarizes experimentally determined rate constants for various DBCO-azide reactions, highlighting the influence of different factors.
| DBCO Reagent | Azide Reactant | Buffer (pH) | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | PBS (7) | 25 | 0.85 |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (7) | 25 | 1.22 |
| Sulfo DBCO-amine | 3-azido-L-alanine | PBS (7) | 25 | 0.32 |
| Sulfo DBCO-amine | 3-azido-L-alanine | HEPES (7) | 25 | 0.55 |
| DBCO-trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (7) | 37 | 0.24 |
| DBCO-PEG5-trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (7) | 37 | 0.37 |
Experimental Protocols
This protocol describes a general workflow for crosslinking two azide-functionalized molecules (Molecule A-N₃ and Molecule B-N₃) using this compound.
Materials:
-
Azide-functionalized Molecule A (Molecule A-N₃)
-
Azide-functionalized Molecule B (Molecule B-N₃)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, HEPES, or other suitable amine-free buffer.
-
Organic co-solvent (if needed): Anhydrous DMSO or DMF.
-
Purification system: Size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC (RP-HPLC).
Procedure:
-
Dissolve Reactants:
-
Dissolve Molecule A-N₃ and Molecule B-N₃ in the reaction buffer to a final concentration of 1-10 mM.
-
Dissolve this compound in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
-
Reaction Incubation:
-
Mix the solutions of the azide-containing molecules with the this compound. A common strategy is to first react one of the azide molecules with this compound before adding the second azide molecule. A slight molar excess (1.1-1.5 equivalents) of the DBCO reagent is typically used for the first conjugation.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and reactivity. For antibody conjugations, incubation for 2-4 hours at room temperature or overnight at 4°C is common.
-
-
Reaction Monitoring (Optional):
-
The reaction can be monitored by measuring the decrease in absorbance at approximately 309-310 nm, which corresponds to the consumption of the DBCO group.
-
-
Purification:
-
Remove excess, unreacted reagents and byproducts using an appropriate purification method.
-
Size-Exclusion Chromatography (SEC): Effective for separating larger conjugated molecules from smaller, unreacted linkers.
-
Reverse-Phase HPLC (RP-HPLC): Can be used to separate the desired product from unreacted starting materials, particularly for smaller molecules.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the final product using techniques such as SDS-PAGE, mass spectrometry (MS), or UV-Vis spectroscopy.
-
This protocol describes how to follow the reaction kinetics by monitoring the disappearance of the DBCO absorbance.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Reaction mixture from Protocol 1
Procedure:
-
Spectrophotometer Setup:
-
Set up a UV-Vis spectrophotometer to measure absorbance at 309 nm.
-
-
Sample Preparation:
-
Prepare the reaction mixture as described in Protocol 1. The initial concentration of the DBCO reagent should result in an absorbance at 309 nm within the linear range of the instrument.
-
Use a reference cuvette containing the buffer and the azide-containing molecules to zero the instrument.
-
-
Data Acquisition:
-
Initiate the reaction by adding the this compound solution to the cuvette containing the azide-modified molecules.
-
Immediately begin monitoring the absorbance at 309 nm over time.
-
Record data points at regular intervals until the absorbance stabilizes, indicating the reaction is complete.
-
-
Data Analysis:
-
Plot the absorbance at 309 nm versus time to visualize the reaction progress. For kinetic analysis, the natural logarithm of the DBCO concentration (proportional to absorbance) can be plotted against time to determine the rate constant.
-
Visualizations
Caption: Mechanism of SPAAC reaction with this compound.
Caption: General experimental workflow for SPAAC bioconjugation.
References
Application Notes: Calculating Molar Excess for DBCO-PEG5-DBCO Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of copper-free click chemistry, enabling the efficient and specific covalent conjugation of biomolecules under physiological conditions.[1][2] This bioorthogonal reaction is characterized by its high efficiency, biocompatibility (no cytotoxic copper catalyst required), and the formation of a highly stable triazole linkage.[1][3]
DBCO-PEG5-DBCO is a homobifunctional crosslinking reagent featuring two dibenzocyclooctyne (DBCO) groups separated by a hydrophilic 5-unit polyethylene (B3416737) glycol (PEG) spacer.[4] This structure allows it to act as a molecular bridge, covalently linking two azide-functionalized molecules. Proper stoichiometric control, specifically the calculation of molar excess, is critical for maximizing the yield of the desired crosslinked product while minimizing unwanted side products like aggregates or partially reacted intermediates.
These notes provide a detailed guide to understanding and calculating the appropriate molar ratios for reactions involving the this compound crosslinker.
Principle of Homobifunctional Crosslinking
The fundamental reaction involves the cycloaddition of two azide-functionalized molecules (Azide-R) with one molecule of the dual-ended this compound crosslinker. The ideal stoichiometric goal is to form a singular conjugate where the crosslinker bridges two separate molecules.
Caption: SPAAC reaction with a homobifunctional DBCO crosslinker.
Calculating Molar Ratios and Molar Excess
The optimal molar ratio depends on the experimental goal. For crosslinking two azide-containing molecules (Molecule A-N₃) with this compound, the perfect stoichiometric ratio is 2 moles of Molecule A-N₃ to 1 mole of this compound .
However, to drive the reaction to completion and ensure all the (often more valuable) crosslinker is consumed, a slight molar excess of the azide-containing molecule is typically used.
Key Considerations for Molar Ratio Selection:
-
Maximizing Crosslinked Product: To maximize the formation of the A - DBCO - A conjugate, use a slight excess of the azide-containing molecule. This ensures that both ends of the DBCO crosslinker are likely to react.
-
Minimizing Aggregation: Using a large excess of the crosslinker can lead to the formation of A - DBCO intermediates, which can then react with each other and lead to polymerization if not controlled. Conversely, a large excess of the azide (B81097) molecule can also sometimes lead to aggregation depending on the properties of the molecule.
-
Value of Reagents: If the azide-functionalized molecule is more precious than the crosslinker, one might use a slight excess of the this compound reagent and later purify the desired product away from the unreacted azide molecule.
Recommended Molar Ratios
The optimal ratio should be determined empirically for each specific application. The following table provides recommended starting points.
| Experimental Goal | Recommended Starting Molar Ratio (Azide-Molecule : DBCO-Crosslinker) | Rationale |
| Maximize Crosslink Yield | 2.5 : 1 | A slight excess of the azide molecule helps to drive the reaction to completion, consuming all of the bifunctional crosslinker. |
| Conserve a Precious Azide-Molecule | 1.5 : 1 | Using less of the azide molecule relative to the crosslinker. This will result in unreacted this compound, which must be purified away. |
| General Protein/Oligo Conjugation | 2:1 to 4:1 | This range is often cited for ensuring efficient conjugation in biomolecule systems. A good starting point for optimization. |
| Initial Titration Range | 1:1, 2:1, 4:1, 8:1 | Testing a range of ratios is the best way to find the optimal condition for a new system. |
Experimental Protocols
This section provides a general protocol for crosslinking an azide-functionalized protein.
Protocol: Crosslinking an Azide-Modified Protein
Materials:
-
Azide-modified Protein (e.g., "Protein-N₃") in an azide-free buffer (e.g., PBS, pH 7.4).
-
This compound crosslinker.
-
Anhydrous DMSO.
-
Reaction tubes.
-
Purification tools (e.g., Size Exclusion Chromatography columns or dialysis cassettes).
Procedure:
-
Prepare Reagents:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Ensure the Protein-N₃ solution is at a known concentration (e.g., 5 mg/mL) in a compatible, amine-free, and azide-free buffer.
-
-
Reaction Calculation (Example):
-
Goal: Crosslink a 50 kDa Protein-N₃ at a final concentration of 2 mg/mL using a 2.5 : 1 molar ratio of Protein-N₃ to this compound.
-
Step A: Calculate Moles of Protein-N₃
-
Reaction Volume: 500 µL (0.0005 L)
-
Protein Concentration: 2 mg/mL = 2 g/L
-
Protein MW: 50,000 g/mol
-
Molarity of Protein = (2 g/L) / (50,000 g/mol ) = 0.00004 mol/L = 40 µM
-
Moles of Protein = 40 µmol/L * 0.0005 L = 0.02 µmol
-
-
Step B: Calculate Moles of this compound Needed
-
Desired Ratio: 2.5 (Protein) : 1 (DBCO)
-
Moles of DBCO = (Moles of Protein) / 2.5 = 0.02 µmol / 2.5 = 0.008 µmol
-
-
Step C: Calculate Volume of DBCO Stock to Add
-
DBCO Stock Concentration: 10 mM = 10,000 µM = 10 µmol/mL
-
Volume of DBCO Stock = (0.008 µmol) / (10 µmol/mL) = 0.8 µL
-
-
-
Perform the Reaction:
-
Add the calculated volume (0.8 µL) of the 10 mM this compound stock solution to the 500 µL Protein-N₃ solution.
-
Note: Ensure the final concentration of DMSO is low (typically <10%) to avoid protein precipitation.
-
Mix gently and incubate. Typical conditions are 4-12 hours at room temperature or overnight at 4°C. Longer incubation times (up to 24 hours) can improve efficiency.
-
-
Quenching (Optional):
-
If needed, the reaction can be quenched by adding a small molecule azide scavenger to consume any unreacted DBCO groups.
-
-
Purification:
-
Remove excess crosslinker and unreacted monomeric protein using size exclusion chromatography (SEC), dialysis, or spin filtration. The crosslinked dimer should elute earlier than the monomer in SEC.
-
-
Characterization:
-
Analyze the purified product using SDS-PAGE. The crosslinked protein dimer will appear as a band at a higher molecular weight (in this example, ~100 kDa) compared to the unreacted monomer (50 kDa).
-
Optimization and Troubleshooting
| Parameter | Recommendation | Impact on Reaction |
| Molar Ratio | Empirically test ratios from 2:1 to 8:1 (Azide:DBCO). | Directly affects yield and formation of side products. |
| Concentration | Higher concentrations generally lead to faster reaction rates. | Very high concentrations may lead to aggregation. A balance is needed. |
| Temperature | 4°C to 37°C. | Higher temperatures increase the reaction rate but may compromise the stability of sensitive biomolecules. |
| Reaction Time | 4 - 24 hours. | Longer times can increase yield, especially for dilute solutions or sterically hindered molecules. |
| Solvent/Buffer | Aqueous buffers (PBS, HEPES) at pH 7-8.5. Avoid buffers containing azides. | The reaction is robust, but biomolecule stability is paramount. |
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Low Yield of Crosslinked Product | Suboptimal molar ratio. | Perform a titration with different molar ratios (e.g., 2:1, 4:1, 8:1 Azide:DBCO). |
| Low reactant concentration. | Increase the concentration of one or both reactants. | |
| Insufficient reaction time. | Increase incubation time to 24 hours. | |
| Inactive reagents. | Ensure reagents have been stored correctly and are not expired. Confirm azide/DBCO incorporation on molecules. | |
| Protein Aggregation/Precipitation | High concentration of organic solvent (DMSO/DMF). | Keep final organic solvent concentration below 10%. |
| High protein concentration during reaction. | Reduce the protein concentration and increase reaction time. | |
| Unspecific crosslinking. | Ensure buffer purity. Check that the molar excess of the crosslinker is not excessively high. | |
| Multiple High MW Bands on Gel | Inter-molecular polymerization. | The molar ratio is critical. Avoid large excesses of either component. Try a ratio closer to the ideal 2:1 stoichiometry. |
Visualized Workflows and Relationships
References
Purifying DBCO-PEG5-DBCO Conjugates: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols and guidelines for the purification of biomolecules conjugated using the DBCO-PEG5-DBCO linker. Aimed at researchers, scientists, and professionals in drug development, this document outlines effective purification strategies to ensure the high purity of conjugated products, a critical step for downstream applications in therapeutics, diagnostics, and research. The protocols focus on leveraging common chromatography techniques, including Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Introduction
The this compound linker is a bifunctional reagent widely used in bioconjugation via strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. This linker allows for the covalent attachment of two azide-containing molecules with high efficiency and specificity under biocompatible conditions. Following the conjugation reaction, a heterogeneous mixture containing the desired conjugate, unreacted starting materials, and potential side products is often present. Therefore, robust purification is essential to isolate the pure conjugate and ensure the reliability and reproducibility of subsequent experiments. This guide details the purification methodologies applicable to a range of biomolecules, including proteins, peptides, and antibodies, that have been modified with the this compound linker.
General Workflow for Purification
The purification of this compound conjugates typically follows a multi-step process. The initial step often involves the removal of excess, low-molecular-weight reagents, followed by high-resolution chromatography to separate the desired conjugate from unconjugated biomolecules and other impurities.
Figure 1: General workflow for the purification of this compound conjugates.
Experimental Protocols
This section provides detailed protocols for the purification of this compound conjugated proteins. The choice of method will depend on the specific properties of the biomolecule and the nature of the impurities.
Protocol 1: Removal of Excess DBCO Reagent using Size Exclusion Chromatography (Desalting)
This protocol is suitable for the initial cleanup of the reaction mixture to remove unreacted this compound linkers and other small molecule reagents.
Materials:
-
Crude conjugation reaction mixture
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Microcentrifuge
Procedure:
-
Equilibrate the desalting column with PBS according to the manufacturer's instructions. This typically involves centrifuging the column to remove the storage buffer.
-
Apply the crude conjugation reaction mixture to the center of the resin bed.
-
Centrifuge the column to collect the eluate, which contains the DBCO-conjugated protein, free of smaller molecules.
-
The purified protein conjugate is now ready for further purification or analysis. Protein recovery from this step is typically greater than 85%[1].
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. This method is effective for separating the larger conjugated protein from smaller unconjugated proteins and remaining excess linkers.[2][3]
Instrumentation and Columns:
-
HPLC system with a UV detector
-
SEC column (e.g., Superdex 200 or similar)
Mobile Phase:
-
100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Inject the partially purified conjugate solution onto the column.
-
Monitor the elution profile at 280 nm (for protein) and 309 nm (for the DBCO group). The conjugated protein will elute earlier than the unconjugated protein and excess linker.
-
Collect the fractions corresponding to the desired conjugate peak.
-
Pool the relevant fractions and concentrate if necessary.
Protocol 3: Purification by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. The addition of the this compound linker increases the hydrophobicity of the biomolecule, allowing for separation from the unconjugated form.[4][5] This method is particularly useful for peptides and small proteins.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 or C4 RP-HPLC column
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
Procedure:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject the sample onto the column.
-
Elute the bound molecules using a linear gradient of increasing Mobile Phase B. The specific gradient will need to be optimized for the particular conjugate. A typical gradient might be from 5% to 95% B over 30-60 minutes.
-
Monitor the elution at 220 nm (for peptide bonds) and 309 nm (for the DBCO group). The conjugated peptide will typically elute at a higher acetonitrile concentration than the unconjugated peptide.
-
Collect the fractions containing the purified conjugate.
-
Remove the solvent by lyophilization or evaporation.
Quantitative Data Summary
The following tables provide typical parameters for the conjugation and purification processes. These values should be considered as a starting point and may require optimization for specific applications.
Table 1: Typical Reaction and Initial Cleanup Parameters
| Parameter | Value | Reference |
| Molar Excess of DBCO-NHS Ester to Protein | 5 to 20-fold | [1] |
| Protein Concentration for Conjugation | 1-5 mg/mL | [1] |
| Reaction Time | 30-60 minutes at room temperature | [1] |
| Protein Recovery from Desalting | > 85% | [1] |
Table 2: Example RP-HPLC Gradient for Peptide Purification
| Time (minutes) | % Mobile Phase B (Acetonitrile) |
| 0 | 5 |
| 5 | 5 |
| 35 | 65 |
| 40 | 95 |
| 45 | 95 |
| 50 | 5 |
Characterization of Purified Conjugates
After purification, it is crucial to characterize the final product to determine its purity and the degree of labeling (DOL).
Purity Assessment
The purity of the conjugate can be assessed by re-injecting a small aliquot onto an analytical SEC or RP-HPLC column and observing the chromatogram for any remaining impurities. SDS-PAGE can also be used to visualize the increase in molecular weight of the conjugated protein compared to the unconjugated form.
Determination of Degree of Labeling (DOL)
The DOL, which is the average number of DBCO molecules per biomolecule, can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and 309 nm (for the DBCO group).
Figure 2: Logical flow for calculating the Degree of Labeling (DOL).
Conclusion
The purification of this compound conjugates is a critical step in the development of novel bioconjugates for a variety of applications. The protocols outlined in this application note provide a robust framework for researchers to purify their target molecules effectively. By employing techniques such as size exclusion and reversed-phase chromatography, and by carefully characterizing the final product, researchers can ensure the quality and reliability of their this compound conjugated biomolecules.
References
Applications of DBCO-PEG5-DBCO in Advanced Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of DBCO-PEG5-DBCO, a bifunctional crosslinker, in the formation of advanced hydrogel systems. The unique properties of the dibenzocyclooctyne (DBCO) groups enable highly efficient and biocompatible hydrogel crosslinking through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of "click chemistry." These hydrogels are finding widespread use in drug delivery, three-dimensional (3D) cell culture, and tissue engineering.
Introduction to this compound in Hydrogel Formation
This compound is a linear molecule featuring a polyethylene (B3416737) glycol (PEG) spacer with five repeating ethylene (B1197577) glycol units, flanked by a DBCO group at each terminus. This structure allows it to act as a highly specific and efficient crosslinker for polymers functionalized with azide (B81097) groups. The SPAAC reaction between DBCO and azide is a bioorthogonal reaction, meaning it can proceed under physiological conditions without interfering with biological processes, making it ideal for biomedical applications.[1][2]
The PEG spacer enhances the solubility of the crosslinker in aqueous solutions and can influence the mechanical and swelling properties of the resulting hydrogel. By controlling the concentration of this compound and the azide-functionalized polymer, researchers can precisely tune the hydrogel's characteristics to suit specific applications.[3]
Key Applications and Experimental Data
The versatility of this compound-crosslinked hydrogels allows for their use in a variety of cutting-edge research and development areas.
Drug Delivery Systems
Hydrogels formed using this compound can serve as depots for the controlled and sustained release of therapeutic agents. The porous nature of the hydrogel matrix allows for the encapsulation of drugs, proteins, and other biologics. The release kinetics can be tuned by altering the crosslinking density of the hydrogel.[4][5]
| Property | Value Range | Reference |
| Gelation Time | < 30 seconds to several minutes | [3][5][6] |
| Young's Modulus | 1 - 32 kPa | [3][5][6] |
| Protein Release | Tunable based on crosslinker concentration | [5] |
3D Cell Culture and Tissue Engineering
The biocompatibility of the SPAAC reaction makes this compound an excellent crosslinker for creating hydrogels that mimic the extracellular matrix (ECM), providing a 3D scaffold for cell culture and tissue regeneration.[2][7][8] These hydrogels can be formed in situ, encapsulating cells with high viability.[9][10] The mechanical properties of the hydrogel can be tailored to match those of specific tissues, influencing cell behavior such as adhesion, proliferation, and differentiation.[5][11]
| Parameter | Observation | Reference |
| Cell Viability | > 95% post-encapsulation | [12] |
| Cell Spreading | Dependent on matrix stiffness and adhesion motifs | [13] |
| In Situ Gelation | Rapid gelation allows for cell encapsulation in desired locations | [9][13] |
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of hydrogels using this compound. Researchers should optimize these protocols for their specific azide-functionalized polymers and applications.
Protocol 1: Hydrogel Formation for Drug Encapsulation
This protocol describes the formation of a drug-loaded hydrogel using this compound and an azide-functionalized polymer (e.g., 4-arm PEG-Azide).
Materials:
-
This compound
-
4-arm PEG-Azide (e.g., 10 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Therapeutic agent (e.g., protein, small molecule drug)
-
Sterile, nuclease-free water
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in PBS to the desired concentration (e.g., 10 mM).
-
Dissolve the 4-arm PEG-Azide in PBS to a stoichiometrically equivalent concentration of azide groups.
-
Dissolve the therapeutic agent in the 4-arm PEG-Azide solution to the desired final concentration.
-
-
Hydrogel Formation:
-
In a sterile microcentrifuge tube, mix equal volumes of the this compound solution and the 4-arm PEG-Azide/therapeutic agent solution.
-
Pipette the mixture gently to ensure homogeneity.
-
The hydrogel will form rapidly, typically within minutes at room temperature.[3] The gelation time can be monitored by vial inversion.
-
-
Washing (Optional):
-
To remove any unreacted components, the hydrogel can be washed with PBS.
-
Protocol 2: 3D Cell Encapsulation in Hydrogels
This protocol outlines the procedure for encapsulating cells within a hydrogel formed by this compound and an azide-functionalized polymer. All steps should be performed under sterile conditions in a biological safety cabinet.
Materials:
-
This compound
-
Azide-functionalized biocompatible polymer (e.g., Hyaluronic Acid-Azide or PEG-Azide)
-
Cell culture medium (e.g., DMEM)
-
Cells in suspension
-
Sterile PBS, pH 7.4
Procedure:
-
Prepare Precursor Solutions:
-
Dissolve this compound in cell culture medium to the desired concentration.
-
Dissolve the azide-functionalized polymer in cell culture medium to the desired concentration.
-
Sterilize both solutions by passing them through a 0.22 µm syringe filter.
-
-
Cell Suspension:
-
Trypsinize and count the cells.
-
Resuspend the cell pellet in the azide-functionalized polymer solution to achieve the desired final cell density (e.g., 1 x 10^6 cells/mL).
-
-
Cell Encapsulation:
-
Gently mix the this compound solution with the cell-containing azide-polymer solution at a 1:1 volume ratio.
-
Quickly dispense the mixture into a culture plate or mold.
-
Allow the hydrogel to crosslink at 37°C in a cell culture incubator. Gelation should occur within minutes.[13]
-
-
Cell Culture:
-
After the hydrogel has solidified, add fresh cell culture medium to the well.
-
Culture the cell-laden hydrogels under standard conditions, changing the medium every 2-3 days.
-
Signaling Pathway: Cell-Matrix Interaction
The incorporation of adhesion ligands, such as peptides containing the RGD sequence, into the hydrogel network is crucial for mediating cell-matrix interactions that influence cell behavior.
Conclusion
This compound is a powerful tool for the fabrication of advanced hydrogels for a range of biomedical applications. The bioorthogonality and efficiency of the SPAAC reaction allow for the creation of biocompatible hydrogels with tunable properties under physiological conditions. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in their own work, from developing novel drug delivery systems to engineering complex 3D cellular environments.
References
- 1. An injectable and fast-degradable poly(ethylene glycol) hydrogel fabricated via bioorthogonal strain-promoted azide–alkyne cycloaddition click chemistry - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 2. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 3. Properties of Poly(ethylene glycol) Hydrogels Cross-Linked via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prolynxinc.com [prolynxinc.com]
- 5. Rapidly Polymerizing Injectable Click Hydrogel Therapy to Delay Bone Growth in a Murine Re-synostosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The potential of carbohydrate supramolecular hydrogels for long-term 3D culture of primary fibroblasts - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. Stiffness-Controlled Hydrogels for 3D Cell Culture Models [mdpi.com]
- 9. Cytocompatible Poly(ethylene glycol)-co-polycarbonate Hydrogels Crosslinked by Copper-free, Strain-promoted “Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bio-orthogonal conjugation and enzymatically triggered release of proteins within multi-layered hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide Hydrogels – Versatile Matrices for 3D Cell Culture in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
Application Notes and Protocols: Dbco-peg5-dbco in Live-Cell Imaging Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live-cell imaging is a powerful tool for studying dynamic cellular processes in their native environment. The advent of bioorthogonal chemistry has revolutionized this field by enabling the precise labeling of biomolecules without perturbing cellular functions. Strain-promoted alkyne-azide cycloaddition (SPAAC), or "copper-free click chemistry," is a highly specific and biocompatible reaction that has become a cornerstone of live-cell labeling.
Dbco-peg5-dbco is a homobifunctional linker featuring two dibenzocyclooctyne (DBCO) groups separated by a hydrophilic 5-unit polyethylene (B3416737) glycol (PEG) spacer. The DBCO moieties react efficiently with azide-functionalized molecules to form stable triazole linkages. This dual reactivity makes this compound an ideal tool for crosslinking azide-modified biomolecules in living cells, enabling the study of proximity and clustering, such as receptor dimerization and the formation of signaling complexes. The hydrophilic PEG spacer enhances solubility and minimizes steric hindrance, ensuring efficient reaction in aqueous environments.
This document provides detailed application notes and protocols for utilizing this compound to induce and visualize the clustering of cell-surface glycoproteins in live cells.
Application: Inducing and Visualizing Glycoprotein (B1211001) Clustering on Live Cells
A key application of this compound is to investigate the effects of protein clustering on cellular signaling. Many cell surface receptors, for instance, are activated upon dimerization or oligomerization. By metabolically labeling cell surface glycans with an azide-containing sugar, this compound can be used to artificially induce the clustering of these glycoproteins. The resulting changes in cellular behavior or downstream signaling can then be observed and quantified.
Experimental Workflow
The overall experimental workflow involves three main stages:
-
Metabolic Labeling: Live cells are incubated with an azide-modified sugar, which is incorporated into the glycan structures of cell-surface glycoproteins.
-
Crosslinking: The azide-labeled cells are treated with this compound to induce the crosslinking of proximal glycoproteins.
-
Fluorescent Labeling and Imaging: The remaining, unreacted azide (B81097) groups on the cell surface are labeled with a DBCO-functionalized fluorescent dye, and the resulting glycoprotein clusters are visualized by fluorescence microscopy.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the experimental protocols described below. These values are derived from published literature for similar bioorthogonal labeling experiments and should be optimized for specific cell types and experimental conditions.
| Parameter | Metabolic Labeling with Ac4ManNAz | Reference |
| Cell Seeding Density | 2-5 x 104 cells/cm2 | General Cell Culture Guidelines |
| Ac4ManNAz Stock Solution | 10 mM in DMSO | [1] |
| Ac4ManNAz Final Concentration | 10 - 50 µM | [1][2] |
| Incubation Time | 1 - 3 days | [1][2] |
| Incubation Conditions | 37°C, 5% CO2 | [1][2] |
| Parameter | Crosslinking and Fluorescent Labeling | Reference |
| This compound Stock Solution | 1-5 mM in DMSO | Estimated |
| This compound Final Concentration | 5 - 25 µM | Estimated |
| Crosslinking Incubation Time | 30 - 60 minutes | Estimated |
| DBCO-Fluorophore Stock Solution | 1-5 mM in DMSO | [3] |
| DBCO-Fluorophore Final Concentration | 5 - 20 µM | [2][3] |
| Fluorescent Labeling Incubation Time | 30 - 60 minutes | [2][3] |
| Incubation Temperature | 37°C | [2][4] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Live Cells with an Azide-Modified Sugar
This protocol describes the incorporation of azide groups onto cell surface glycans via metabolic labeling with N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz).
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Glass-bottom imaging dishes or coverslips
-
N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes or coverslips at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere overnight in a cell culture incubator (37°C, 5% CO2).
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to a final concentration of 10 mM.
-
Metabolic Labeling: Add the Ac4ManNAz stock solution to the complete cell culture medium to achieve a final concentration of 10-50 µM.[1][2] For example, add 5 µL of 10 mM Ac4ManNAz to 5 mL of medium for a final concentration of 10 µM.
-
Incubation: Replace the medium on the cells with the Ac4ManNAz-containing medium and incubate for 1-3 days under normal cell growth conditions.[1][2]
-
Washing: After incubation, gently wash the cells twice with pre-warmed PBS to remove unincorporated Ac4ManNAz. The cells are now ready for the crosslinking experiment.
Protocol 2: Crosslinking and Visualization of Azide-Labeled Glycoproteins
This protocol describes the this compound-mediated crosslinking of azide-labeled glycoproteins and subsequent fluorescent labeling for imaging.
Materials:
-
Azide-labeled live cells (from Protocol 1)
-
This compound
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5, DBCO-AF488)
-
Serum-free cell culture medium, pre-warmed to 37°C
-
Fluorescence microscope with a live-cell imaging chamber
Procedure:
-
Prepare this compound Solution: Prepare a 1-5 mM stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed, serum-free medium to a final concentration of 5-25 µM.
-
Crosslinking Reaction: Add the this compound solution to the washed, azide-labeled cells. Incubate for 30-60 minutes at 37°C in a cell culture incubator.
-
Washing: Gently wash the cells three times with pre-warmed, serum-free medium to remove excess this compound.
-
Prepare DBCO-Fluorophore Staining Solution: Prepare a 1-5 mM stock solution of the DBCO-fluorophore in DMSO.[3] Dilute the stock solution in pre-warmed, serum-free medium to a final concentration of 5-20 µM.[2][3]
-
Fluorescent Labeling: Add the DBCO-fluorophore staining solution to the cells. Incubate for 30-60 minutes at 37°C, protected from light.[2][3]
-
Final Wash: Wash the cells three times with pre-warmed, serum-free medium to remove unbound DBCO-fluorophore.
-
Live-Cell Imaging: Add fresh, pre-warmed, serum-free medium to the cells and immediately proceed with imaging on a fluorescence microscope equipped with a live-cell imaging chamber. Acquire images using the appropriate filter sets for the chosen fluorophore. Observe the distribution of the fluorescence signal, looking for punctate patterns indicative of glycoprotein clustering.
Visualizations
Signaling Pathway: Receptor Tyrosine Kinase (RTK) Activation
This compound can be used to study signaling pathways that are initiated by receptor dimerization, such as the activation of Receptor Tyrosine Kinases (RTKs). Upon ligand binding, RTKs dimerize, leading to autophosphorylation of their intracellular kinase domains and the initiation of downstream signaling cascades that regulate cell proliferation, survival, and differentiation. Inducing the clustering of RTKs with this compound can mimic ligand-induced activation, providing a tool to study these pathways.
Caption: Ligand-induced dimerization and activation of a Receptor Tyrosine Kinase (RTK) signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates the step-by-step process of using this compound to induce and visualize glycoprotein clustering in live cells.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting DBCO-PEG5-DBCO Reactions
Welcome to the Technical Support Center for DBCO-PEG5-DBCO reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for overcoming common challenges and optimizing the yield of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is a this compound linker and what is it used for?
A this compound is a homobifunctional crosslinker. It consists of two dibenzocyclooctyne (DBCO) groups connected by a 5-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] This linker is utilized in copper-free click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, to conjugate two azide-containing molecules.[1][2] The PEG spacer enhances solubility in aqueous solutions, reduces aggregation, and minimizes steric hindrance.[2]
Q2: What are the primary causes of low yield in this compound reactions?
Low yields in this compound reactions can stem from several factors:
-
Reagent Quality and Stability: Degradation of the DBCO linker or the azide-containing molecules.
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, low reactant concentrations, non-ideal pH, temperature, or buffer composition.
-
Solubility Issues: Poor solubility of one or more reactants in the chosen solvent.
-
Steric Hindrance: Bulky molecules near the azide (B81097) groups can impede the reaction.
-
Side Reactions: DBCO can react with certain functional groups, such as thiols, leading to unintended products.
-
Inefficient Purification: Loss of the desired product during purification steps.
Q3: How can I monitor the progress of my this compound reaction?
The progress of a SPAAC reaction involving DBCO can be monitored using UV-Vis spectroscopy. DBCO has a characteristic absorbance peak around 309 nm, which disappears as the triazole ring is formed during the reaction. By tracking the decrease in absorbance at this wavelength over time, you can determine the reaction's kinetics.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Low or No Product Formation
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution |
| Degraded this compound Linker | DBCO reagents can degrade over time, especially with improper storage. Store the linker protected from light and moisture at -20°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. Whenever possible, use freshly prepared reagents. |
| Inactive Azide-Containing Molecules | Confirm the successful incorporation of the azide group into your molecules of interest. Verify the purity and integrity of your azide-containing starting materials. |
| Incorrect Stoichiometry | The molar ratio of the DBCO linker to the azide-containing molecules is crucial. A common starting point is a 1.5 to 3-fold molar excess of one reactant. If one of your azide-containing molecules is more precious, you can use the other in excess. For antibody-small molecule conjugations, a molar excess of up to 10-fold may be beneficial. |
| Low Reactant Concentration | The reaction rate is dependent on the concentration of the reactants. If solubility permits, increase the concentration of your reactants. For antibody conjugations, a starting concentration of 1 mg/mL is recommended. |
| Suboptimal Reaction Buffer | The choice of buffer can significantly influence reaction rates. HEPES buffer at pH 7 has been shown to result in higher rate constants compared to PBS at the same pH. It is critical to avoid buffers containing sodium azide , as it will react with and quench the DBCO groups. |
| Inappropriate pH | Generally, higher pH values (up to around 8.5-9) tend to increase the rate of SPAAC reactions, although this can be buffer-dependent. However, ensure the pH is compatible with the stability of your biomolecules. |
| Suboptimal Temperature and Incubation Time | Reactions are typically performed between 4°C and 37°C. Higher temperatures generally lead to faster reactions. Typical reaction times are between 4 and 12 hours at room temperature. For sensitive molecules, the reaction can be performed overnight at 4°C. In some cases, extending the incubation time to 24-48 hours can improve yield. |
| Solubility Issues | If your this compound linker or azide-containing molecules have poor aqueous solubility, you can first dissolve them in a water-miscible organic solvent like DMSO or DMF and then add it to the aqueous reaction mixture. Keep the final concentration of the organic solvent below 10-15% to avoid protein precipitation. The PEG5 spacer in the linker is designed to improve water solubility. |
Issue 2: Formation of Aggregates or Precipitate
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution |
| Poor Solubility of Reactants or Product | The hydrophilic PEG5 spacer in the linker is designed to reduce aggregation. However, if the azide-containing molecules are hydrophobic, aggregation can still occur. Consider using a higher concentration of organic co-solvent if your biomolecules can tolerate it. |
| High Molar Excess of DBCO Reagent | Using a large molar excess of DBCO reagents (greater than 5-fold) can sometimes lead to precipitation, especially with antibodies. It is recommended to empirically determine the optimal molar ratio for your specific system. |
| Protein Denaturation | Ensure that the reaction conditions (temperature, pH, organic solvent concentration) are not causing your protein to denature and precipitate. |
Experimental Protocols
Protocol 1: General this compound Conjugation
This protocol provides a general workflow for conjugating two different azide-modified biomolecules (Molecule A and Molecule B) using the this compound linker.
-
Reagent Preparation:
-
Dissolve the this compound linker in an appropriate organic solvent (e.g., DMSO) to prepare a stock solution.
-
Prepare your azide-containing molecules (Molecule A-azide and Molecule B-azide) in an azide-free buffer (e.g., PBS or HEPES at pH 7-8.5).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine Molecule A-azide and Molecule B-azide at the desired molar ratio.
-
Add the this compound linker to the reaction mixture. A typical starting point is to have one of the azide-containing molecules and the DBCO linker in slight molar excess relative to the other azide-containing molecule.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight. The optimal time may need to be determined empirically.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or HPLC to remove unreacted starting materials.
-
Protocol 2: Monitoring Reaction Progress by UV-Vis Spectroscopy
This protocol describes how to monitor the disappearance of the DBCO absorbance to follow the reaction progress.
-
Spectrophotometer Setup:
-
Set up a UV-Vis spectrophotometer to measure absorbance at approximately 309 nm.
-
-
Sample Preparation:
-
Prepare the reaction mixture as described in Protocol 1. The initial concentration of the this compound linker should provide an absorbance reading within the linear range of your spectrophotometer.
-
Use a reference cuvette containing the buffer and the azide-containing molecules to zero the instrument.
-
-
Data Acquisition:
-
Initiate the reaction by adding the this compound linker to the cuvette containing the azide-modified molecules.
-
Immediately begin monitoring the absorbance at 309 nm over time. Record data points at regular intervals until the absorbance stabilizes, indicating the reaction is complete.
-
-
Data Analysis:
-
Plot the absorbance at 309 nm versus time to visualize the reaction progress.
-
Visualizations
Caption: A flowchart for troubleshooting low yield in this compound reactions.
References
Technical Support Center: Using Dbco-peg5-dbco in Protein Aggregation and Stability Studies
This guide provides technical support for researchers using the homobifunctional linker Dbco-peg5-dbco in experiments related to protein stability and aggregation. While not a direct inhibitor of aggregation, this reagent is a powerful tool for studying protein-protein interactions, creating defined oligomers, and improving the solubility of proteins through PEGylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a homobifunctional crosslinker.[1][2][3] This means it has two identical reactive groups, Dibenzocyclooctyne (DBCO), at either end of a 5-unit polyethylene (B3416737) glycol (PEG) spacer.[4][5] The DBCO groups react specifically with azide (B81097) groups through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This allows for the covalent linking of two molecules that have been modified to contain azides. The central PEG5 linker is hydrophilic, which can help to improve the water solubility of the labeled molecule and reduce aggregation.
Q2: Can this compound directly prevent protein aggregation?
While the PEG component of the linker can contribute to increased solubility and stability, this compound is primarily a crosslinking agent, not a direct inhibitor of spontaneous protein aggregation. Its main application in this field is to:
-
Induce controlled oligomerization: By linking two azide-modified proteins, you can create defined dimers or small oligomers to study the early stages of aggregation.
-
Improve solubility of conjugates: The hydrophilic PEG5 spacer helps to reduce the aggregation of the final crosslinked product.
-
Stabilize protein structures: Chemical crosslinking can brace a protein's structure, potentially enhancing its stability.
Q3: My protein precipitates after adding this compound. What's going wrong?
Protein precipitation during a crosslinking reaction can be due to several factors:
-
Incorrect Buffer: Ensure your buffer does not contain components that can react with your reagents. For DBCO chemistry, this is less of a concern than with amine-reactive crosslinkers, but maintaining a stable pH (typically 7-9) is important.
-
High Crosslinker Concentration: An excessive amount of the crosslinker can lead to the formation of large, insoluble protein aggregates. It is crucial to titrate the crosslinker to find the optimal concentration.
-
Over-modification of Protein: If too many azide groups are introduced onto the protein surface, subsequent crosslinking can lead to extensive, uncontrolled polymerization.
-
Inherent Protein Instability: The experimental conditions (e.g., pH, temperature, concentration) may be promoting the aggregation of your specific protein, which is then locked in by the crosslinker.
Q4: How do I introduce azide groups onto my protein of interest?
To use this compound, your protein must first be modified to contain azide functional groups. Common methods include:
-
Amine-reactive chemistry: Use a reagent like Azide-PEG4-NHS Ester to modify lysine (B10760008) residues and the N-terminus.
-
Metabolic labeling: Use amino acid analogs like L-azidohomoalanine (AHA) to replace methionine during protein expression. This allows for azide incorporation throughout the protein structure.
Q5: How can I confirm that my protein has been successfully crosslinked?
Several analytical techniques can be used to verify crosslinking:
-
SDS-PAGE: Successful crosslinking of a monomeric protein will result in the appearance of higher molecular weight bands (e.g., dimers, trimers). Running samples under both reducing and non-reducing conditions can help confirm covalent linkage.
-
Mass Spectrometry: This technique can confirm the mass increase corresponding to the addition of the crosslinker and can be used to identify the specific residues involved in the crosslink.
-
Size Exclusion Chromatography (SEC): SEC separates molecules by size. A successful crosslinking reaction will show a shift towards earlier elution times, corresponding to larger molecular weight species.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No crosslinking observed on SDS-PAGE | Inefficient azide labeling of the protein. | Verify azide incorporation using a fluorescent alkyne probe or mass spectrometry. Optimize the azide labeling protocol. |
| This compound reagent has degraded. | Reagents are often sensitive to moisture. Use a fresh stock of the crosslinker and store it properly at -20°C. | |
| Low reaction efficiency. | Increase incubation time (typically 8-16 hours at room temperature). Optimize the molar ratio of crosslinker to protein (start with a 10- to 50-fold molar excess of linker). | |
| High molecular weight smear at the top of the gel | Excessive crosslinking leading to large, insoluble aggregates. | Decrease the concentration of this compound. Reduce the reaction time. Lower the protein concentration to favor intramolecular or dimeric crosslinking over polymerization. |
| Low yield of the desired crosslinked product | Steric hindrance preventing the two DBCO groups from reaching their targets. | The PEG5 spacer is designed to minimize steric hindrance, but if the azide sites are inaccessible, consider re-engineering the azide locations. |
| Reaction quenching. | Ensure no azide-containing contaminants (like sodium azide) are in your buffers, as they will compete for the DBCO reagent. |
Experimental Protocols
Protocol 1: Azide-Modification of Protein via NHS Ester Chemistry
This protocol describes the modification of protein lysine residues with azide groups.
-
Buffer Exchange: Prepare your protein in an amine-free buffer (e.g., PBS, pH 7.4). Buffers containing Tris or glycine (B1666218) will quench the reaction.
-
Reagent Preparation: Immediately before use, dissolve an amine-reactive azide linker (e.g., Azido-PEG4-NHS ester) in a compatible organic solvent like DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the azide linker to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Removal of Excess Reagent: Remove the unreacted azide linker by dialysis or using a desalting column.
-
Verification: Confirm azide incorporation via mass spectrometry or by reacting a small aliquot with a DBCO-functionalized fluorescent dye.
Protocol 2: Crosslinking of Azide-Modified Protein with this compound
This protocol outlines the procedure for crosslinking your azide-labeled protein.
-
Sample Preparation: Prepare the azide-modified protein in a compatible buffer (e.g., PBS, pH 7.4) at a known concentration.
-
Reagent Preparation: Dissolve this compound in DMSO to create a fresh stock solution.
-
Crosslinking Reaction: Add the this compound solution to the protein. A good starting point is a 0.5:1 to 5:1 molar ratio of linker to protein, depending on whether you want to maximize dimer formation or study broader interactions.
-
Incubation: Allow the reaction to proceed for 8-16 hours at room temperature. For sensitive proteins, this can be performed at 4°C for a longer duration (24-48 hours).
-
Quenching (Optional): The reaction is highly specific, but if needed, it can be quenched by adding a small molecule with an azide group (e.g., azido-propanol).
-
Analysis: Analyze the reaction products using SDS-PAGE, size exclusion chromatography, or mass spectrometry to determine the extent of crosslinking.
Visualizations
Caption: Experimental workflow for protein crosslinking.
Caption: Reaction mechanism of this compound crosslinking.
References
Optimizing DBCO-PEG5-DBCO Reactions: A Technical Support Guide
Welcome to our technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions involving DBCO-PEG5-DBCO. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to enhance your experimental success.
Troubleshooting Guide
Here, we address specific issues you may encounter during your SPAAC experiments with this compound.
Question 1: My SPAAC reaction is slow or the yield is low. What are the potential causes and how can I improve the reaction kinetics?
Answer:
Several factors can influence the rate of your this compound reaction. Below is a systematic guide to troubleshoot and optimize your reaction conditions.
-
Buffer Selection and pH: The choice of buffer and its pH are critical. While Phosphate Buffered Saline (PBS) is common, studies have shown that HEPES buffer can lead to higher reaction rates.[1][2] Generally, a higher pH can increase the reaction rate, though this effect can be buffer-dependent.[1][2] For instance, reactions in DMEM have been observed to be faster than in RPMI.[1]
-
Temperature: Increasing the reaction temperature can significantly accelerate the reaction. Reactions are commonly performed at room temperature (25°C) or 37°C. However, always consider the thermal stability of your biomolecules.
-
Reactant Concentration: The law of mass action directly applies to SPAAC reactions. Increasing the concentration of both the DBCO and azide-containing molecules will lead to a faster reaction rate. If solubility is a limiting factor, consider using a minimal amount of a compatible organic co-solvent like DMSO.
-
Solvent Conditions: While DBCO-azide reactions can be performed in the presence of organic co-solvents like DMSO, it is important to note that a higher mole fraction of water in the solvent generally increases the rate of 1,3-dipolar cycloaddition reactions. For antibody conjugations, it is recommended to use aqueous buffers and avoid sodium azide (B81097), which will compete with your azide-functionalized molecule.
-
Structure of the Azide Reactant: The electronic properties of the azide molecule influence the kinetics. Azides with electron-donating groups tend to react faster. For example, 1-azido-1-deoxy-β-D-glucopyranoside has been shown to react more rapidly than 3-azido-L-alanine.
-
Steric Hindrance: The molecular environment surrounding the DBCO and azide groups can impede the reaction. The PEG5 linker in this compound is designed to reduce this steric hindrance by extending the reactive DBCO group away from the surface of the molecule it is attached to. The presence of a PEG linker has been shown to enhance reaction rates by approximately 31 ± 16%.
-
Micellar Catalysis: For reactions involving hydrophobic reactants, the use of surfactants to create micelles can dramatically accelerate the reaction rate. Anionic and cationic surfactants have been shown to provide significant rate enhancements.
Frequently Asked Questions (FAQs)
Q1: What is the role of the PEG5 linker in the this compound reagent?
A1: The polyethylene (B3416737) glycol (PEG) spacer in this compound serves two primary purposes. First, it increases the hydrophilicity and solubility of the DBCO moiety in aqueous buffers, which are common in bioconjugation experiments. Second, it acts as a flexible spacer arm that extends the reactive DBCO group away from the surface of the molecule it is conjugated to, thereby reducing steric hindrance and improving its accessibility to the azide-functionalized molecule. This leads to an enhanced reaction rate.
Q2: Can I monitor the progress of my DBCO-azide reaction?
A2: Yes, the progress of the reaction can be monitored using a UV-Vis spectrophotometer. The DBCO group has a characteristic absorbance peak at approximately 309 nm. As the reaction proceeds and the DBCO is consumed, the absorbance at this wavelength will decrease. By tracking this decrease over time, you can follow the reaction kinetics.
Q3: Are there any substances I should avoid in my reaction mixture?
A3: Yes. Avoid using buffers or solutions containing sodium azide (NaN₃), as it will compete with your azide-labeled molecule for the DBCO reagent. Also, be mindful of the concentration of organic co-solvents, as high concentrations can negatively impact the stability and solubility of biomolecules like proteins.
Q4: What are typical reaction times for DBCO-azide conjugations?
A4: Reaction times can vary depending on the factors discussed above (concentration, temperature, reactants, etc.). However, typical reaction times range from 4 to 12 hours at room temperature. For more challenging conjugations or at lower temperatures (e.g., 4°C), longer incubation times of up to 24 hours may be necessary.
Data Presentation
Table 1: Effect of Buffer and pH on SPAAC Reaction Rate Constants
| Buffer | pH | Rate Constant (M⁻¹s⁻¹) | Reference |
| PBS | 7 | 0.32–0.85 | |
| HEPES | 7 | 0.55–1.22 | |
| DMEM | 7.4 (approx.) | 0.59–0.97 | |
| RPMI | 7.4 (approx.) | 0.27–0.77 |
Table 2: General Reaction Parameters for DBCO-Azide Conjugation
| Parameter | Recommended Range | Notes | Reference |
| Temperature | 25°C - 37°C | Higher temperatures increase the rate but consider biomolecule stability. | |
| Reaction Time | 4 - 24 hours | Longer times may be needed for lower concentrations or temperatures. | |
| Molar Ratio (DBCO:Azide) | 1:1 to 1:3 | An excess of one reactant can drive the reaction to completion. |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation
-
Reagent Preparation:
-
Dissolve your azide-functionalized molecule in a reaction buffer (e.g., HEPES at pH 7.5).
-
Dissolve the this compound reagent in a compatible solvent (e.g., DMSO) to create a stock solution.
-
-
Reaction Setup:
-
Add the desired molar equivalent of the this compound stock solution to the solution containing your azide-functionalized molecule. The final concentration of the organic solvent should be kept low (e.g., <10%) to maintain the stability of biomolecules.
-
-
Incubation:
-
Incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for a specified time (e.g., 4-12 hours). Gentle mixing during incubation is recommended.
-
-
Purification:
-
After the incubation period, purify the conjugate to remove unreacted reagents using an appropriate method such as size exclusion chromatography, dialysis, or affinity chromatography.
-
Protocol 2: Monitoring Reaction Kinetics using UV-Vis Spectrophotometry
-
Instrument Setup:
-
Set a UV-Vis spectrophotometer to read absorbance at 309 nm.
-
-
Sample Preparation:
-
Prepare the reaction mixture as described in Protocol 1. The initial concentration of the DBCO reagent should provide an absorbance reading within the linear range of the spectrophotometer.
-
Use a reference cuvette containing the buffer and the azide-functionalized molecule to blank the instrument.
-
-
Data Acquisition:
-
Initiate the reaction by adding the this compound reagent to the cuvette.
-
Immediately begin monitoring the absorbance at 309 nm at regular time intervals until the absorbance value stabilizes, indicating the completion of the reaction.
-
-
Data Analysis:
-
Plot the absorbance at 309 nm versus time to visualize the reaction progress. For quantitative analysis, the natural logarithm of the DBCO concentration (proportional to absorbance) can be plotted against time to determine the rate constant.
-
Visualizations
Caption: A general experimental workflow for a this compound conjugation reaction.
References
Navigating Steric Hindrance in DBCO-PEG5-DBCO Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to steric hindrance in reactions involving DBCO-PEG5-DBCO. The information is tailored for professionals in research and drug development to optimize conjugation efficiency and experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect this compound reactivity?
A1: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of molecules. In the context of this compound, large or complex molecules attached to either the DBCO moieties or the target azide (B81097) can physically obstruct the reactive groups from approaching each other. This obstruction can lead to significantly reduced or even no conjugation efficiency.[1] The flexibility and length of the PEG5 linker in this compound are designed to minimize this effect by providing distance between the conjugated molecules.[2][3][4]
Q2: My strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with this compound is slow or incomplete. What are the potential causes?
A2: Several factors can contribute to slow or incomplete SPAAC reactions:
-
Steric Hindrance: As discussed in Q1, the size and structure of the molecules being conjugated can physically block the reaction.[2]
-
Suboptimal Reaction Conditions: Factors such as pH, buffer type, and temperature can significantly influence reaction rates. For instance, HEPES buffer at pH 7 has been shown to yield higher rate constants compared to PBS at the same pH.
-
Low Reactant Concentration: The rate of reaction is dependent on the concentration of both the DBCO and azide-containing molecules.
-
Reagent Degradation: DBCO reagents can be sensitive to moisture and improper storage, leading to a loss of reactivity over time.
-
Presence of Inhibitors: Buffers containing sodium azide (NaN₃) will directly compete with the target azide, inhibiting the desired reaction.
Q3: How does the PEG5 linker in this compound help overcome steric hindrance?
A3: The polyethylene (B3416737) glycol (PEG) spacer provides a flexible, hydrophilic arm that extends the reactive DBCO group away from the surface of the molecule it is attached to. This increased distance reduces the spatial interference from bulky neighboring groups, allowing for better accessibility of the azide-containing molecule to the DBCO moiety. Studies have shown that the inclusion of a PEG linker can enhance reaction rates by an average of 31 ± 16%.
Q4: Can the properties of the azide-containing molecule affect the reaction rate?
A4: Yes, the electronic properties of the azide molecule play a role in the reaction kinetics. For example, 1-azido-1-deoxy-β-D-glucopyranoside has been observed to react more rapidly than 3-azido-L-alanine, highlighting the influence of the azide's electronic environment.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Conjugation | Steric Hindrance | • If possible, choose a conjugation site on the biomolecule that is more accessible.• Consider using a DBCO reagent with a longer PEG linker to further increase the distance between the reacting molecules. |
| Incorrect Reagent Ratio | • Optimize the molar ratio of DBCO to azide. A 1.5 to 3-fold molar excess of one reagent can help drive the reaction. | |
| Reagent Degradation | • Ensure DBCO reagents are stored properly, protected from moisture. • Use freshly prepared solutions of this compound. | |
| Suboptimal Reaction Conditions | • Optimize buffer and pH. HEPES buffer (pH 7) often performs better than PBS.• Increase reactant concentrations if solubility allows.• Increase the reaction temperature (e.g., from room temperature to 37°C), being mindful of the thermal stability of your biomolecules. | |
| Presence of Sodium Azide | • Ensure all buffers are free of sodium azide, as it will compete with the azide on your target molecule. | |
| Non-specific Labeling | Reaction with Cysteine Residues | • While SPAAC is highly specific, some non-specific labeling with DBCO reagents can occur through reactions with cysteine residues. Consider blocking free thiols if this is a concern. |
| Precipitation of Reactants | Hydrophobicity of DBCO | • The DBCO group is hydrophobic. Attaching too many DBCO molecules to a protein can cause it to precipitate. The PEG5 linker in this compound helps to mitigate this by increasing hydrophilicity. If precipitation occurs, consider reducing the DBCO-to-protein ratio. |
Quantitative Data Summary
Table 1: Impact of PEG Linker and Buffer on Second-Order Rate Constants (k₂) for DBCO-Antibody Conjugations
| DBCO-Antibody | Buffer | Azide | k₂ (M⁻¹s⁻¹) |
| DBCO-Trastuzumab | PBS | 1-azido-1-deoxy-β-D-glucopyranoside | 0.17 ± 0.01 |
| DBCO-PEG5-Trastuzumab | PBS | 1-azido-1-deoxy-β-D-glucopyranoside | 0.23 ± 0.00 |
| DBCO-Trastuzumab | HEPES | 1-azido-1-deoxy-β-D-glucopyranoside | 0.24 ± 0.01 |
| DBCO-PEG5-Trastuzumab | HEPES | 1-azido-1-deoxy-β-D-glucopyranoside | 0.37 ± 0.00 |
| DBCO-Trastuzumab | PBS | 3-azido-L-alanine | 0.15 ± 0.00 |
| DBCO-PEG5-Trastuzumab | PBS | 3-azido-L-alanine | 0.18 ± 0.01 |
| DBCO-Trastuzumab | HEPES | 3-azido-L-alanine | 0.18 ± 0.01 |
| DBCO-PEG5-Trastuzumab | HEPES | 3-azido-L-alanine | 0.22 ± 0.02 |
Data adapted from Pringle, T. A., & Knight, J. C. (2025). The effects of buffer, pH, and temperature upon SPAAC reaction rates. Organic & Biomolecular Chemistry. The data clearly shows that the presence of the PEG5 linker consistently increases the reaction rate constant, highlighting its effectiveness in reducing steric hindrance.
Experimental Protocols
Protocol 1: General Procedure for SPAAC Bioconjugation with this compound
-
Reagent Preparation:
-
Dissolve the azide-containing molecule in a reaction buffer (e.g., HEPES at pH 7) that is free of sodium azide.
-
Dissolve the this compound in a compatible solvent (e.g., DMSO) before adding it to the aqueous reaction mixture.
-
-
Reaction Setup:
-
Add the this compound solution to the solution of the azide-containing molecule. The recommended molar ratio is typically between 1.5 to 3 equivalents of the DBCO reagent to the azide-containing protein.
-
The final concentration of organic solvent (e.g., DMSO) should be kept low (ideally below 15%) to avoid precipitation of proteins.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (25°C) or 37°C. Reaction times can range from 2 to 12 hours, with longer times potentially improving efficiency.
-
-
Reaction Quenching (Optional):
-
If necessary, the reaction can be stopped by adding a quenching reagent that reacts with the excess DBCO.
-
-
Purification:
-
The final conjugate can be purified using methods such as size-exclusion chromatography or dialysis to remove unreacted reagents.
-
Protocol 2: Monitoring SPAAC Reaction Progress by UV-Vis Spectroscopy
This protocol allows for the determination of pseudo-first-order rate constants by tracking the decrease in DBCO absorbance over time.
-
Spectrophotometer Setup:
-
Set up a UV-Vis spectrophotometer to measure absorbance at approximately 309 nm, which is the absorbance maximum for the DBCO group.
-
-
Sample Preparation:
-
Prepare the reaction mixture as described in Protocol 1. Ensure the initial absorbance at 309 nm is within the linear range of the spectrophotometer.
-
Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.
-
-
Data Acquisition:
-
Initiate the reaction by adding the this compound reagent to the cuvette containing the azide-modified molecule.
-
Immediately begin monitoring the absorbance at 309 nm at regular intervals until the absorbance stabilizes, indicating the reaction is complete.
-
-
Data Analysis:
-
Plot the natural logarithm of the DBCO concentration (proportional to the absorbance at 309 nm) versus time.
-
For a pseudo-first-order reaction (where one reactant is in large excess), the plot should be linear. The negative of the slope of this line corresponds to the pseudo-first-order rate constant.
-
Visualizations
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Troubleshooting workflow for low conjugation yield in SPAAC reactions.
References
optimizing Dbco-to-azide molar ratio for efficient conjugation
Welcome to our technical support center for optimizing your dibenzocyclooctyne (Dbco)-to-azide conjugation reactions. This guide provides troubleshooting advice and answers to frequently asked questions to help you achieve efficient and reliable conjugation for your research, diagnostics, and drug development applications.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of Dbco to azide (B81097) for a successful click reaction?
A1: For optimal results, it is generally recommended to use a molar excess of one of the reactants. A common starting point is to use 1.5 to 3 molar equivalents of the Dbco-conjugated molecule for every 1 mole equivalent of the azide-containing molecule.[1][2] However, if the azide-activated molecule is precious or in limited supply, this ratio can be inverted.[1][2] For antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents of one component can be used to enhance conjugation efficiency, with 7.5 equivalents being a recommended starting point.[1] In the case of antibody-oligonucleotide conjugation, a 2-4 fold molar excess of the azide-modified oligonucleotide is often used.[3][4][5] When labeling an antibody with a Dbco-NHS ester, a 20 to 30-fold molar excess of the Dbco reagent is recommended.[3][4][5]
Q2: What are the recommended reaction temperature and duration?
A2: Dbco-azide reactions are efficient across a range of temperatures, from 4°C to 37°C.[1][2] Higher temperatures generally lead to faster reaction rates.[1] Typical reaction times are between 4 to 12 hours at room temperature.[1][2] For sensitive biomolecules or to improve stability, the reaction can be performed overnight at 4°C.[1][3][4] In some instances, incubation for up to 48 hours may be necessary to maximize the yield.[1]
Q3: Which solvents are compatible with Dbco click chemistry?
A3: Dbco click chemistry is compatible with a variety of solvents, including aqueous buffers like PBS and organic solvents such as DMSO and DMF.[1] For biomolecule conjugations, aqueous buffers are preferred.[1] If the Dbco reagent has poor aqueous solubility, it can first be dissolved in a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture.[1] It is important to keep the final concentration of the organic solvent low (typically under 20%) to avoid the precipitation of proteins.[1][3][4]
Q4: Can I use buffers containing sodium azide?
A4: No, you should avoid buffers containing sodium azide as it will react with the Dbco group, thereby competing with your azide-labeled molecule and reducing the efficiency of your desired conjugation.[2][3][6]
Q5: How can I monitor the progress of my Dbco click reaction?
A5: The Dbco group has a characteristic UV absorbance at approximately 309-310 nm.[1][3] You can monitor the reaction progress by observing the decrease in this absorbance over time as the Dbco is consumed.[1][3]
Troubleshooting Guide
Problem: Low or no conjugation yield.
| Possible Cause | Recommended Solution |
| Suboptimal Molar Ratio | Optimize the molar ratio of Dbco to azide. A common starting point is a 1.5 to 3-fold molar excess of the less critical component.[1][2] For antibody-oligonucleotide conjugations, a 2-4 fold excess of the azide oligo is recommended.[3][4] |
| Reagent Degradation | Dbco reagents, especially Dbco-NHS esters, are moisture-sensitive.[6] Ensure they are stored properly and consider using fresh reagents. Dbco can also lose reactivity over time.[4][6] |
| Incorrect Reaction Conditions | Optimize incubation time and temperature. Reactions can be run from 4°C to 37°C for 2 to 48 hours.[1] Ensure the buffer pH is between 7 and 9 and is free of sodium azide.[6] |
| Steric Hindrance | If conjugating large molecules, steric hindrance can prevent the Dbco and azide groups from reacting.[6] Consider using Dbco or azide reagents with longer PEG linkers to increase the distance between the molecules.[6] |
| Reactant Precipitation | Dbco is hydrophobic, and attaching too many Dbco molecules to a protein can cause it to precipitate.[6] This is particularly relevant when using a high molar excess of Dbco-NHS ester for antibody labeling.[7][8] |
| Confirmation of Labeling | It is crucial to confirm that both biomolecules have been successfully labeled with Dbco and azide, respectively, before proceeding with the conjugation reaction.[6] |
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes | Source(s) |
| Molar Ratio (Dbco:Azide) | 1.5:1 to 10:1 | The more abundant or less critical component should be in excess. Can be inverted if the azide-labeled molecule is more precious. | [1][2] |
| Molar Ratio (Antibody-Oligo) | 1:2 to 1:4 (Antibody:Azide-Oligo) | A 2-4 fold molar excess of the azide-modified oligonucleotide is recommended. | [3][4][5] |
| Molar Ratio (Dbco-NHS:Antibody) | 20:1 to 30:1 | For labeling antibodies with Dbco-NHS esters. | [3][4][5] |
| Reaction Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules. | [1][2] |
| Reaction Time | 2 to 48 hours | Longer incubation times can improve yield, especially at lower temperatures or concentrations. | [1] |
| Organic Solvent (e.g., DMSO) | < 20% | To avoid precipitation of proteins in aqueous reaction mixtures. | [1][3][4] |
Experimental Protocols
Protocol 1: General Dbco-Azide Conjugation
-
Prepare Reactants : Dissolve the Dbco-containing molecule and the azide-containing molecule in a compatible, azide-free buffer (e.g., PBS, pH 7.4).[1][3] If solubility is an issue, the Dbco reagent can be dissolved in a minimal amount of a water-miscible organic solvent like DMSO before adding it to the aqueous buffer.[1]
-
Reaction Setup : Mix the Dbco and azide-containing molecules at the desired molar ratio. A common starting point is a 1.5 to 3-fold molar excess of the Dbco-molecule.[2]
-
Incubation : Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight.[1][2] The reaction can be gently agitated.
-
Purification : Purify the conjugate to remove excess unconjugated reactants. This can be achieved using methods such as size exclusion chromatography, dialysis, or HPLC.[2][3]
Protocol 2: Antibody-Oligonucleotide Conjugation
-
Antibody Preparation : If necessary, exchange the antibody buffer to an amine-free and azide-free buffer (e.g., PBS, pH 7.4) using a spin desalting column.[4]
-
Dbco-Labeling of Antibody :
-
Dissolve the Dbco-NHS ester in DMSO to a stock concentration of 10 mM.[3][4]
-
Add a 20 to 30-fold molar excess of the Dbco-NHS ester to the antibody solution.[3][4] Ensure the final DMSO concentration is below 20%.[3][4]
-
Quench the reaction by adding a small amount of Tris buffer (e.g., 10 µL of 100 mM Tris) and incubate for 15 minutes.[4]
-
Remove excess Dbco-NHS ester using a spin desalting column.[4]
-
-
Click Reaction :
-
Analysis and Purification :
Visualizations
Caption: General experimental workflow for Dbco-azide conjugation.
Caption: Troubleshooting logic for low Dbco-azide conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. broadpharm.com [broadpharm.com]
- 5. lifetein.com [lifetein.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of DBCO-PEG5-DBCO Reaction Products
Welcome to the technical support center for DBCO-PEG5-DBCO and its reaction products. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this bifunctional linker in copper-free click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a homobifunctional crosslinker.[1] It contains two dibenzocyclooctyne (DBCO) groups separated by a hydrophilic 5-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] DBCO is a strained alkyne that reacts with azide-functionalized molecules through a process called Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[3][4] This allows for the covalent and specific linking of two azide-containing molecules under mild, biocompatible conditions. The PEG spacer enhances water solubility and reduces steric hindrance.
Q2: What are the key advantages of using this compound for conjugation?
The primary advantages of using this compound include:
-
Biocompatibility: The reaction does not require a cytotoxic copper catalyst, making it suitable for use in living systems.
-
High Specificity: DBCO groups are highly selective towards azide (B81097) groups, minimizing off-target reactions with other functional groups found in biological molecules.
-
Efficiency: The strain-promoted reaction is typically fast and results in high yields of the stable triazole linkage.
-
Stability: Both the DBCO linker and the resulting triazole product are stable under a variety of conditions.
-
Improved Solubility: The hydrophilic PEG spacer helps to improve the solubility of the conjugate and reduce aggregation.
Q3: What analytical techniques are recommended for characterizing the reaction products?
Several analytical techniques can be used to characterize the products of a this compound reaction:
-
UV-Vis Spectroscopy: To monitor the consumption of the DBCO group, which has a characteristic absorbance around 309 nm.
-
High-Performance Liquid Chromatography (HPLC): For purification and analysis of the reaction mixture, allowing for the separation of conjugated products from unreacted starting materials.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information about the final conjugate.
Troubleshooting Guide
Problem 1: Low or No Conjugation Product Observed
| Possible Cause | Troubleshooting Steps |
| Degradation of DBCO Reagent | DBCO compounds can degrade over time, especially with improper storage or exposure to moisture. It is recommended to use fresh or properly stored this compound. Consider performing a small-scale test reaction with a known azide to check the reactivity of the DBCO reagent. |
| Issues with Azide-Containing Molecule | Confirm the presence and reactivity of the azide group on your molecule. Ensure the molecule is stable under the reaction conditions. |
| Steric Hindrance | The reactive sites on one or both molecules may be sterically hindered, preventing the DBCO and azide groups from coming into proximity. The PEG5 spacer in this compound helps to mitigate this, but further optimization may be needed. |
| Suboptimal Reaction Conditions | Reactions are generally more efficient at higher concentrations and temperatures (4-37°C). Ensure the pH of the reaction buffer is within the optimal range (typically pH 7-9). |
| Presence of Inhibitors | Buffers containing sodium azide should be avoided as it will react with the DBCO groups. |
Problem 2: Presence of Multiple or Unexpected Products
| Possible Cause | Troubleshooting Steps |
| Non-Specific Binding | While DBCO-azide chemistry is highly specific, non-specific interactions can occur, especially with complex biomolecules. Ensure adequate purification of the final product. |
| Side Reactions | Although rare, DBCO can potentially react with other functional groups like thiols under certain conditions. It's important to control the reaction environment. |
| Impure Starting Materials | Verify the purity of your starting materials (both the this compound and the azide-containing molecules) using techniques like HPLC or MS. |
| Formation of Oligomers/Aggregates | If both azide-containing molecules can react with each other, or if the stoichiometry is not controlled, oligomerization can occur. Carefully control the molar ratios of your reactants. |
Experimental Protocols
General Protocol for this compound Conjugation
-
Reagent Preparation:
-
Dissolve the azide-containing molecules in a suitable reaction buffer (e.g., PBS, pH 7.4). Avoid buffers containing sodium azide.
-
Dissolve this compound in a compatible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.
-
-
Conjugation Reaction:
-
Add the this compound solution to the solution of the first azide-containing molecule at a desired molar ratio (e.g., 1:1 or with a slight excess of one component).
-
Incubate the reaction mixture at room temperature or 37°C for 2-12 hours. Reaction progress can be monitored by UV-Vis spectroscopy by observing the decrease in absorbance at ~309 nm.
-
Add the second azide-containing molecule to the reaction mixture.
-
Continue the incubation for another 2-12 hours.
-
-
Purification:
-
Purify the reaction product using an appropriate technique such as size-exclusion chromatography (SEC), dialysis, or HPLC to remove unreacted starting materials and byproducts.
-
Characterization by HPLC
-
Method: Reversed-phase HPLC (RP-HPLC) is often suitable for analyzing and purifying the reaction products.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is commonly used.
-
Column: A C18 column is a typical choice.
-
Detection: Monitor the elution profile using a UV detector at 280 nm (for proteins) and 309 nm (for DBCO-containing species).
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C50H54N4O9 | |
| Molecular Weight | 855.0 g/mol | |
| Purity | >95% | |
| Solubility | DMSO, DMF, DCM | |
| Storage | -20°C |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| Low Yield | Reagent instability, steric hindrance, suboptimal conditions | Check reagent quality, optimize reactant concentrations and temperature. |
| Non-specific Products | Impurities, side reactions | Purify starting materials, optimize reaction buffer and pH. |
Visualizations
Caption: Experimental workflow for a two-step conjugation using this compound.
Caption: Troubleshooting logic for low-yield this compound reactions.
References
Validation & Comparative
A Head-to-Head Comparison of DBCO-PEG5-DBCO and Other Homobifunctional Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the development of sophisticated bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. This guide provides an objective, data-driven comparison of DBCO-PEG5-DBCO, a popular homobifunctional linker, with other commonly used alternatives. We will delve into their performance characteristics, supported by experimental data and detailed protocols, to facilitate an informed decision for your specific application.
This compound is a homobifunctional crosslinker featuring two dibenzocyclooctyne (DBCO) groups at either end of a five-unit polyethylene (B3416737) glycol (PEG) spacer.[1] This structure allows for the covalent linkage of two azide-containing molecules through copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of modern bioconjugation.[2][3] The key advantages of this compound lie in the biocompatibility of the copper-free click chemistry reaction and the beneficial properties conferred by the hydrophilic PEG spacer.[1]
Comparative Analysis of Homobifunctional Linkers
The choice of a homobifunctional linker is dictated by several factors, including the target functional groups, desired reaction kinetics, solubility of the final conjugate, and the required spacer arm length. Below is a comparative overview of this compound and other common classes of homobifunctional crosslinkers.
| Feature | This compound | N-hydroxysuccinimide (NHS) Esters (e.g., DSS, BS3) | Maleimides (e.g., BMOE) |
| Reactive Group | Dibenzocyclooctyne (DBCO) | N-hydroxysuccinimide (NHS) ester | Maleimide |
| Target Functional Group | Azide | Primary Amines (e.g., Lysine) | Sulfhydryls (e.g., Cysteine) |
| Reaction Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Acylation | Michael Addition |
| Reaction Speed | Very Fast | Fast | Very Fast |
| Biocompatibility | Excellent (copper-free)[1] | Good | Moderate (potential for off-target reactions) |
| Spacer Arm | PEG5 (hydrophilic, flexible) | Typically aliphatic (hydrophobic) | Typically aliphatic (hydrophobic) |
| Solubility | High in aqueous solutions | Lower in aqueous solutions | Lower in aqueous solutions |
| Stability of Linkage | Stable triazole | Stable amide bond | Stable thioether bond |
Performance Data: A Quantitative Look
While direct head-to-head studies for this compound against all other homobifunctional linkers are limited, we can infer its performance based on the known characteristics of its components.
Reaction Kinetics
DBCO-mediated SPAAC reactions are known for their rapid kinetics, often proceeding to completion within minutes to a few hours at room temperature. This is a significant advantage over some traditional crosslinking chemistries that may require longer incubation times or harsher conditions. In comparison, NHS esters and maleimides also exhibit fast reaction rates with their respective target groups. However, the bioorthogonality of the DBCO-azide reaction, meaning it does not react with other functional groups found in biological systems, minimizes the formation of unwanted side products.
Stability and Solubility
The PEG5 spacer in this compound plays a crucial role in the overall performance of the linker and the resulting bioconjugate. PEGylation is a well-established strategy to enhance the stability and solubility of biomolecules. The hydrophilic nature of the PEG chain can prevent aggregation and precipitation of the conjugate, a common challenge with hydrophobic linkers like Disuccinimidyl suberate (B1241622) (DSS). Furthermore, PEGylation can shield the protein from proteolytic degradation, potentially increasing its in vivo half-life.
Experimental Protocols
To aid in the selection and evaluation of homobifunctional linkers, we provide the following detailed experimental protocols.
Protocol 1: General Procedure for Protein-Protein Crosslinking
Objective: To compare the crosslinking efficiency of this compound with an NHS-ester based linker (e.g., DSS).
Materials:
-
Azide-modified Protein A and Protein B (for this compound)
-
Unmodified Protein A and Protein B (for DSS)
-
This compound
-
Disuccinimidyl suberate (DSS)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution for DSS: 1 M Tris-HCl, pH 7.5
-
SDS-PAGE reagents and equipment
-
Densitometer for band quantification
Procedure:
-
Protein Preparation: Prepare solutions of the respective proteins in PBS at a concentration of 1-2 mg/mL.
-
Crosslinker Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Immediately before use, prepare a 10 mM stock solution of DSS in DMSO.
-
Crosslinking Reaction:
-
For this compound: Mix equimolar amounts of azide-Protein A and azide-Protein B. Add this compound to the protein mixture at a 10- to 20-fold molar excess.
-
For DSS: Mix equimolar amounts of unmodified Protein A and Protein B. Add DSS to the protein mixture at a 10- to 20-fold molar excess.
-
Incubate both reactions at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
For this compound: No quenching step is typically required due to the specific reactivity.
-
For DSS: Add the quenching solution to a final concentration of 50 mM and incubate for 15 minutes at room temperature.
-
-
Analysis by SDS-PAGE:
-
Mix an aliquot of each reaction with 2x Laemmli sample buffer.
-
Run the samples on an SDS-PAGE gel.
-
Stain the gel with Coomassie Blue.
-
Analyze the gel using a densitometer to quantify the amount of crosslinked product versus unreacted monomers.
-
Protocol 2: In Vitro Stability Assay of a Bioconjugate
Objective: To assess the stability of a bioconjugate linked with this compound in human plasma.
Materials:
-
Bioconjugate of interest
-
Human plasma
-
PBS, pH 7.4
-
Protein A or Protein G magnetic beads (if the conjugate is an antibody)
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the bioconjugate at a final concentration of 1 mg/mL in human plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Sample Preparation:
-
For each time point, capture the bioconjugate from the plasma using Protein A or Protein G magnetic beads (if applicable).
-
Wash the beads to remove unbound plasma proteins.
-
Elute the bioconjugate.
-
-
Analysis by LC-MS/MS: Analyze the eluted samples by LC-MS/MS to determine the amount of intact bioconjugate remaining at each time point. A decrease in the intact conjugate over time indicates instability.
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the structure of this compound, a typical experimental workflow, and the benefits of the PEG spacer.
Caption: Chemical structure of the this compound homobifunctional linker.
Caption: A typical experimental workflow for bioconjugation using this compound.
Caption: Conceptual diagram illustrating the role of the PEG spacer in preventing aggregation.
Conclusion
This compound stands out as a highly effective homobifunctional linker for a wide range of bioconjugation applications. Its key strengths lie in the bioorthogonality and rapid kinetics of the copper-free click chemistry, coupled with the enhanced solubility and stability conferred by the PEG5 spacer. While other homobifunctional linkers like NHS esters and maleimides offer efficient conjugation to their respective target groups, they may lack the combined advantages of biocompatibility and improved physicochemical properties offered by the PEGylated DBCO linker. The choice of linker will ultimately depend on the specific requirements of the experiment, including the nature of the biomolecules to be conjugated and the desired characteristics of the final product. The experimental protocols provided in this guide offer a framework for the rational evaluation and selection of the optimal crosslinker for your research needs.
References
A Comparative Guide to DBCO-PEG5-DBCO and Other DBCO Linkers with Varying PEG Lengths
For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical decision that profoundly influences the properties of the final product, be it an antibody-drug conjugate (ADC), a PROTAC, or a functionalized hydrogel. Among the array of available options, dibenzocyclooctyne (DBCO) linkers featuring polyethylene (B3416737) glycol (PEG) spacers are prized for their role in copper-free click chemistry, which offers high efficiency and biocompatibility.[1][2] The length of the PEG chain is a key design parameter that can be modulated to optimize the performance of the bioconjugate.[3]
This guide provides an objective comparison of DBCO-PEG5-DBCO with other DBCO linkers of varying PEG lengths, supported by experimental data and detailed protocols to inform the rational selection of the optimal linker for specific research applications.
The Impact of PEG Length on Key Performance Parameters
The length of the PEG spacer in a DBCO linker is a crucial determinant of the physicochemical and biological properties of the resulting bioconjugate.[3] Longer PEG chains generally enhance aqueous solubility and reduce aggregation, which is particularly important when working with hydrophobic molecules.[3][4] However, this benefit can be offset by potential drawbacks such as increased steric hindrance, which may interfere with target binding, and reduced in vitro cytotoxicity in the context of ADCs.[3]
Data Presentation: A Comparative Overview
While direct head-to-head quantitative data for discrete short-chain DBCO-PEG-DBCO linkers is limited in publicly available literature, the following tables summarize the general trends and provide illustrative data from studies on related conjugates.
Table 1: Qualitative Comparison of DBCO-PEG-DBCO Linkers with Different PEG Lengths
| Feature | Short PEG Chain (e.g., PEG4, PEG5) | Medium PEG Chain (e.g., PEG8, PEG12) | Long PEG Chain (e.g., >PEG24) |
| Solubility | Good | Very Good | Excellent |
| Aggregation Reduction | Effective | More Effective | Most Effective |
| Steric Hindrance | Low | Moderate | High |
| Flexibility | Moderate | High | Very High |
| Reaction Kinetics (SPAAC) | Generally fast | May be slightly slower due to chain flexibility | Can be slower |
| In Vivo Half-Life | Shorter | Longer | Longest |
| In Vitro Cytotoxicity (ADCs) | Higher | Potentially Lower | Lower |
Table 2: Illustrative Quantitative Data on the Impact of PEG Linker Length on Affibody-Drug Conjugate (ADC) Properties
This table presents data from a study on affibody-drug conjugates, which, while not using DBCO-PEG-DBCO linkers specifically, demonstrates the general effect of PEG chain length on key performance metrics.[5]
| Conjugate | PEG Insertion | Half-life Extension (relative to no PEG) | In Vitro Cytotoxicity Reduction (relative to no PEG) |
| ZHER2-SMCC-MMAE (HM) | None | 1.0-fold | 1.0-fold |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa | 2.5-fold | 4.5-fold |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa | 11.2-fold | 22.0-fold |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison and selection of linkers. Below are representative protocols for key experiments.
Protocol 1: General Protein Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of a DBCO-functionalized molecule to an azide-containing protein.
Materials:
-
DBCO-PEG-DBCO linker (e.g., this compound)
-
Azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4)
-
DMSO or DMF for dissolving the linker
-
Spin desalting columns for purification
Procedure:
-
Protein Preparation: Prepare the azide-modified protein at a concentration of 1-5 mg/mL in an amine-free and azide-free buffer.
-
Linker Preparation: Immediately before use, prepare a stock solution of the DBCO-PEG-DBCO linker in DMSO or DMF.
-
Conjugation Reaction: Add a 1.5 to 3-fold molar excess of the DBCO-linker solution to the azide-containing protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight. Reaction times may vary depending on the specific reactants and PEG linker length.[6]
-
Purification: Remove the excess, unreacted linker using a spin desalting column or dialysis.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the IC50 value of an antibody-drug conjugate.[3]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Antibody-drug conjugates (ADCs) with different PEG linkers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADCs and a vehicle control.
-
Incubation: Incubate the cells for a period that allows for the desired biological effect (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.[3]
-
Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration to determine the IC50 value.[3]
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the logical relationships in linker comparisons.
Caption: A generalized experimental workflow for protein bioconjugation using DBCO-PEG-DBCO linkers.
Caption: The influence of PEG chain length on key properties of bioconjugates.
Conclusion
The selection of the optimal DBCO-PEG-DBCO linker length is a balancing act that requires careful consideration of the specific application and the properties of the molecules being conjugated. Shorter PEG chains, such as in this compound, offer the advantage of reduced steric hindrance, which can be critical for maintaining high binding affinity and maximizing in vitro potency.[3] Conversely, longer PEG chains are superior for enhancing the solubility of hydrophobic payloads and extending the in vivo half-life of the bioconjugate.[3][5] Ultimately, the ideal linker length is application-dependent, and empirical evaluation through a systematic workflow, as outlined in this guide, is essential for the rational design of effective and safe bioconjugates.
References
A Head-to-Head Comparison of DBCO-PEG5-DBCO and SMCC Linkers for Antibody Conjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a pivotal decision in the design of antibody conjugates, particularly antibody-drug conjugates (ADCs). The linker not only connects the antibody to the payload but also profoundly influences the stability, efficacy, and therapeutic index of the final product. This guide provides an objective, data-driven comparison of two prominent linker technologies: the modern, bioorthogonal DBCO-PEG5-DBCO linker and the conventional SMCC linker.
This comparison delves into their chemical properties, reaction mechanisms, and performance in antibody conjugation, supported by experimental data and detailed protocols.
At a Glance: Key Differences Between this compound and SMCC Linkers
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) / Copper-Free Click Chemistry | Amine-to-Thiol Conjugation |
| Reactive Groups | Dibenzocyclooctyne (DBCO) reacts with an azide (B81097). | N-hydroxysuccinimide (NHS) ester reacts with a primary amine (e.g., lysine). Maleimide (B117702) reacts with a sulfhydryl (thiol). |
| Biocompatibility | High: Copper-free click chemistry is bioorthogonal and can be performed in living systems. | Moderate: Requires careful control of reaction conditions to avoid side reactions. |
| Specificity | High: DBCO and azide groups are mutually specific and do not react with other functional groups in biological systems. | Moderate: NHS esters can react with other nucleophiles, and maleimides can react with other nucleophiles at higher pH. |
| Conjugation Strategy | Typically a two-step process: 1) Antibody modification with DBCO-PEG5-NHS ester. 2) Reaction with an azide-modified payload. | A two-step process: 1) Antibody modification with SMCC. 2) Reaction with a thiol-containing payload. |
| Resulting Bond | Stable triazole ring. | Amide bond and a thioether bond. |
| Key Advantages | High stability, specificity, and biocompatibility. The PEG5 spacer enhances solubility and reduces aggregation.[1] | Well-established, cost-effective, and widely used in approved ADCs like Kadcyla®.[1] |
| Key Disadvantages | Higher cost of reagents. | The thioether bond is susceptible to retro-Michael reaction, leading to potential deconjugation.[1] The linker is hydrophobic, which can lead to aggregation at higher drug-to-antibody ratios (DARs).[1][2] |
Chemical Structures and Reaction Mechanisms
The fundamental difference between this compound and SMCC lies in their chemical reactivity, which dictates their application in antibody conjugation.
This compound: Bioorthogonal Precision
This compound is a homobifunctional linker that utilizes copper-free click chemistry.[1] The key reactive group is the dibenzocyclooctyne (DBCO), a strained alkyne that reacts specifically and efficiently with an azide group to form a stable triazole linkage. The "PEG5" component refers to a five-unit polyethylene (B3416737) glycol spacer, which imparts hydrophilicity to the linker, helping to mitigate aggregation of the final antibody conjugate, a common issue with hydrophobic payloads.[1][2]
The conjugation process typically involves first modifying the antibody with a heterobifunctional DBCO linker containing an NHS ester (DBCO-PEG5-NHS ester), which reacts with lysine (B10760008) residues on the antibody. The DBCO-functionalized antibody is then reacted with an azide-modified payload.
SMCC: The Established Workhorse
SMCC is a heterobifunctional crosslinker that connects primary amines to sulfhydryl groups.[1] It contains an NHS ester that reacts with the amine groups of lysine residues on the antibody surface to form a stable amide bond. The other end of the SMCC linker has a maleimide group that reacts with a free sulfhydryl (thiol) group on the payload to form a stable thioether bond.[1]
Performance Comparison: A Data-Driven Analysis
The choice between this compound and SMCC linkers has significant implications for the performance of the resulting antibody conjugate.
Stability
A critical parameter for any ADC is its stability in circulation. Premature release of the payload can lead to off-target toxicity and reduced efficacy.
| Linker Type | Bond Stability | In Vivo/In Vitro Stability Data |
| DBCO-PEG-Azide | The triazole ring formed is highly stable under physiological conditions. | The half-life of a DBCO-azide linkage in the presence of glutathione (B108866) is approximately 71 minutes.[3] |
| SMCC (Maleimide-Thiol) | The thioether bond is susceptible to retro-Michael reaction, especially in the presence of thiols like albumin in the plasma, which can lead to deconjugation.[1] | The half-life of a maleimide-thiol linkage in the presence of glutathione is approximately 4 minutes.[3] The classic SMCC linker showed 38% degradation after 120 hours in mouse plasma.[1] Kadcyla®, which uses an SMCC-type linker, exhibited a 29% decrease in its drug-to-antibody ratio (DAR) in mice after 7 days.[1] |
The data clearly indicates the superior stability of the triazole linkage formed by DBCO-azide chemistry compared to the maleimide-thiol linkage of SMCC.
Hydrophilicity and Aggregation
The physicochemical properties of the linker can impact the solubility and aggregation of the final ADC, particularly when working with hydrophobic payloads.
| Linker | Hydrophilicity | Impact on Aggregation |
| This compound | The PEG5 spacer provides high hydrophilicity.[1] | The inclusion of PEG spacers allows for the conjugation of hydrophobic drugs at a higher DAR without causing protein aggregation.[1][2][4] |
| SMCC | The SMCC linker is inherently hydrophobic.[1][2] | The hydrophobic nature of the SMCC linker can lead to aggregation of the ADC, especially at higher DARs.[1][2][4] |
The hydrophilic PEG spacer in this compound offers a significant advantage in formulating ADCs with hydrophobic payloads, enabling higher drug loading without compromising stability.
Homogeneity and Drug-to-Antibody Ratio (DAR)
The conjugation method influences the homogeneity of the final ADC product.
-
This compound , when used in conjunction with site-specific modification techniques (e.g., incorporating an azide-bearing unnatural amino acid into the antibody), can produce highly homogeneous ADCs with a precisely defined DAR.
-
SMCC conjugation to surface lysine residues results in a heterogeneous mixture of ADC species with a distribution of DARs, as there are multiple accessible lysines on an antibody.[5] This heterogeneity can complicate characterization and manufacturing.[6]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these conjugation strategies.
Protocol 1: Antibody Conjugation with DBCO-PEG5-NHS Ester
This protocol describes the labeling of an antibody with a DBCO-PEG5-NHS ester for subsequent reaction with an azide-containing payload.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at 1-10 mg/mL.
-
DBCO-PEG5-NHS ester stock solution (10 mM in anhydrous DMSO).
-
Azide-modified payload.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting columns.
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.
-
DBCO-PEG5-NHS Ester Reaction:
-
Bring the DBCO-PEG5-NHS ester vial to room temperature before opening.
-
Add a 10-20 fold molar excess of the DBCO-PEG5-NHS ester solution to the antibody solution. The final DMSO concentration should be below 10% (v/v).
-
Incubate for 30-60 minutes at room temperature with gentle mixing.
-
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by quenching unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess DBCO-PEG5-NHS ester and quenching buffer using a desalting column equilibrated with PBS.
-
Click Reaction:
-
Add the azide-modified payload to the purified DBCO-functionalized antibody at a 2-4 fold molar excess.
-
Incubate overnight at 4°C or for 4-17 hours at room temperature.[7]
-
-
Final Purification: Purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted payload.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Mass Spectrometry Analysis of DBCO-PEG5-DBCO Labeled Proteins
For researchers, scientists, and drug development professionals venturing into the realm of protein analysis using advanced labeling techniques, the choice of cross-linking reagent is paramount. This guide provides an objective comparison of DBCO-PEG5-DBCO, a homobifunctional, copper-free click chemistry cross-linker, with other common alternatives used in mass spectrometry-based proteomics. We will delve into the performance characteristics, provide supporting experimental data, and offer detailed protocols to aid in your research.
Performance Comparison of Protein Cross-linkers
The selection of a cross-linking agent significantly impacts the outcome of a mass spectrometry experiment, from the efficiency of the initial labeling to the final identification of cross-linked peptides. Below is a comparative overview of this compound and two common classes of amine-reactive cross-linkers: a non-cleavable bis(sulfosuccinimidyl) suberate (B1241622) (BS3) and an MS-cleavable disuccinimidyl sulfoxide (B87167) (DSSO).
| Feature | This compound | BS3 (non-cleavable) | DSSO (MS-cleavable) |
| Target Residues | Azide-modified amino acids | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Reaction Chemistry | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | N-Hydroxysuccinimide (NHS) ester chemistry | NHS ester chemistry |
| Cleavability by MS | No | No | Yes (Collision-Induced Dissociation) |
| Spacer Arm Length | ~29.3 Å | 11.4 Å | 10.1 Å |
| Mass of Linker | 854.92 Da[1] | 572.37 Da (for BS3) | 384.4 Da |
| Key Advantages | - Bioorthogonal reaction with high specificity for azides.[1][2] - Copper-free, biocompatible conditions.[1][2] - Hydrophilic PEG spacer enhances solubility.[1] | - Well-established and widely used. - High cross-linking efficiency. | - Simplifies MS/MS spectra by separating the cross-linked peptides. - Facilitates confident identification of cross-linked peptides. |
| Key Disadvantages | - Requires introduction of azide (B81097) groups into the protein. - Potential for side reactions with thiols (cysteines).[3][4] - Complex MS/MS spectra for non-cleavable linker. | - Generates complex MS/MS spectra that are challenging to interpret. | - Can be less efficient than non-cleavable linkers. |
| Enrichment Strategy | Azide/alkyne-handle allows for specific enrichment. | Based on general properties of cross-linked peptides (e.g., size exclusion, cation exchange).[1] | Can incorporate enrichment tags.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for protein labeling with this compound and subsequent preparation for mass spectrometry analysis.
Protocol 1: Cross-Linking of Azide-Modified Proteins with this compound
This protocol outlines the steps for cross-linking a purified protein that has been metabolically or enzymatically labeled with azide groups.
Materials:
-
Azide-labeled protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
Anhydrous DMSO
-
Quenching reagent (e.g., excess azide-containing small molecule)
-
Dialysis or desalting columns
Procedure:
-
Protein Preparation: Ensure the azide-labeled protein is in an amine-free buffer at a concentration of 1-5 mg/mL. If necessary, perform a buffer exchange using a desalting column.
-
Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Cross-Linking Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should be kept below 20% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle shaking.
-
Quenching (Optional): To consume unreacted DBCO groups, add a 100-fold molar excess of an azide-containing small molecule and incubate for an additional 30 minutes.
-
Removal of Excess Linker: Remove unreacted cross-linker and byproducts by dialysis against an appropriate buffer or by using a desalting column.
-
Verification of Cross-Linking: Analyze the cross-linked protein by SDS-PAGE. Successful cross-linking will result in the appearance of higher molecular weight bands corresponding to protein dimers or multimers.
Protocol 2: In-Gel Digestion of Cross-Linked Proteins for Mass Spectrometry
This protocol describes the preparation of cross-linked protein samples from an SDS-PAGE gel for mass spectrometry analysis.
Materials:
-
Coomassie-stained gel with cross-linked protein bands
-
Destaining solution (50% acetonitrile, 50 mM ammonium (B1175870) bicarbonate)
-
Reduction solution (10 mM DTT in 50 mM ammonium bicarbonate)
-
Alkylation solution (55 mM iodoacetamide (B48618) in 50 mM ammonium bicarbonate)
-
Trypsin solution (10-20 ng/µL in 50 mM ammonium bicarbonate)
-
Extraction buffer (50% acetonitrile, 5% formic acid)
Procedure:
-
Excision of Gel Bands: Carefully excise the high molecular weight bands corresponding to the cross-linked protein from the Coomassie-stained gel. Cut the gel pieces into small cubes (~1 mm³).
-
Destaining: Wash the gel pieces with the destaining solution until the Coomassie stain is removed. Dehydrate the gel pieces with 100% acetonitrile.
-
Reduction and Alkylation: Rehydrate the gel pieces in the reduction solution and incubate at 56°C for 1 hour. Cool to room temperature and replace the reduction solution with the alkylation solution. Incubate in the dark at room temperature for 45 minutes.
-
Washing: Wash the gel pieces with 50 mM ammonium bicarbonate and then dehydrate with acetonitrile. Dry the gel pieces completely in a vacuum centrifuge.
-
Trypsin Digestion: Rehydrate the gel pieces on ice with the trypsin solution. Add enough 50 mM ammonium bicarbonate to cover the gel pieces and incubate overnight at 37°C.
-
Peptide Extraction: Extract the peptides from the gel pieces by adding the extraction buffer and sonicating for 15 minutes. Collect the supernatant. Repeat the extraction step once and pool the supernatants.
-
Sample Cleanup: Dry the pooled extracts in a vacuum centrifuge and resuspend in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid). Desalt the peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.
Mass Spectrometry Analysis and Data Interpretation
The analysis of proteins labeled with this compound presents unique opportunities and challenges.
Mass Spectrometry Workflow
A typical bottom-up proteomics workflow is employed for the analysis of this compound cross-linked proteins. This involves the enzymatic digestion of the cross-linked protein, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the cross-linked peptides.
Fragmentation Analysis
Being a non-cleavable cross-linker, this compound remains intact during collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). This results in complex tandem mass spectra containing fragment ions from both cross-linked peptides. The presence of the PEG5 spacer can further complicate the spectra, potentially leading to a dominant series of neutral losses of ethylene (B1197577) glycol units (44 Da). Specialized software is required to interpret these complex fragmentation patterns.
Data Analysis Software
The identification of cross-linked peptides from the complex MS/MS data requires specialized search algorithms. Several software packages are available for this purpose, including:
-
pLink: A popular tool for identifying cross-linked peptides.
-
xQuest: Another widely used software for cross-link identification.
-
Kojak: A fast and sensitive algorithm for analyzing cross-linking data.
These tools have specific algorithms to handle the complexity of matching a single spectrum to two different peptide sequences connected by a linker of a defined mass.
Comparison of Cross-linking Strategies
The choice between a non-cleavable linker like this compound and an MS-cleavable alternative depends on the specific goals of the experiment.
References
Comparative Stability of DBCO-PEG5-DBCO Conjugates: A Guide for Researchers
In the rapidly advancing fields of bioconjugation, drug delivery, and molecular imaging, the stability of the linker connecting a molecule of interest to a biomolecule is of paramount importance. The DBCO-PEG5-DBCO linker, a homobifunctional reagent featuring two dibenzocyclooctyne (DBCO) groups separated by a hydrophilic 5-unit polyethylene (B3416737) glycol (PEG) spacer, is a key player in copper-free click chemistry.[1][2] This guide provides a comprehensive comparison of the stability of conjugates formed using this compound with alternative linker technologies, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their applications.
The DBCO group is prized for its high reactivity towards azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), which proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[3][4] The resulting triazole linkage is generally considered to be highly stable.[5] The inclusion of a PEG spacer enhances water solubility, reduces aggregation, and minimizes steric hindrance.
Comparative Stability Analysis
The stability of a bioconjugate is critical for its efficacy and safety, particularly in in vivo applications. A primary concern for many linkers is their stability in the presence of endogenous thiols, such as glutathione (B108866) (GSH), which is abundant in the intracellular environment.
While specific stability data for the homobifunctional this compound is not extensively published, the stability of the DBCO moiety itself has been compared to other common click chemistry linkers. This data provides a strong basis for understanding the expected stability of this compound conjugates.
| Linker Chemistry | Reactive Partners | Half-life in presence of GSH | Key Stability Considerations |
| DBCO-Azide (SPAAC) | DBCO + Azide | ~71 minutes | The hydrophobicity of the DBCO group can sometimes lead to aggregation and faster clearance. The strained alkyne can also be susceptible to degradation under strongly acidic conditions. |
| BCN-Azide (SPAAC) | BCN + Azide | ~6 hours | Bicyclo[6.1.0]nonyne (BCN) is generally more stable towards thiols like GSH compared to DBCO. |
| Maleimide-Thiol | Maleimide + Thiol | ~4 minutes | Susceptible to a retro-Michael reaction, leading to deconjugation, and can exchange with other thiols like albumin in serum. |
| Amide Bond | NHS Ester + Amine | Very High | Amide bonds are generally very stable under physiological conditions. |
This data is based on the stability of the reactive moieties and provides a comparative baseline. Actual conjugate stability will depend on the specific biomolecule, payload, and the overall construct.
As the table indicates, while the DBCO-azide linkage is stable, it is less stable in the presence of thiols compared to the BCN-azide linkage. However, it is significantly more stable than the commonly used maleimide-thiol linkage. The amide bond formed from NHS ester reactions is considered very stable.
Experimental Protocols
To enable researchers to perform their own comparative stability studies, the following are detailed methodologies for key experiments.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of a bioconjugate and determine the rate of deconjugation in plasma from various species.
Methodology:
-
Preparation: Prepare a stock solution of the purified bioconjugate (e.g., an antibody conjugated via this compound) in a suitable buffer such as PBS.
-
Incubation: Dilute the bioconjugate stock solution into plasma (e.g., human, mouse, or rat) to a final concentration of 100 µg/mL.
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), withdraw an aliquot of the sample.
-
Sample Processing: Immediately process the aliquots to stop any further degradation. This can involve precipitation of plasma proteins with an organic solvent like acetonitrile.
-
Analysis: Analyze the samples to quantify the amount of intact bioconjugate.
Quantification Methods:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase or size-exclusion HPLC can be used to separate the intact conjugate from degradation products or the deconjugated payload. The percentage of intact conjugate is calculated relative to the amount at the initial time point (T=0).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more detailed analysis, allowing for the identification of degradation products and metabolites. Immuno-affinity capture can be employed to enrich the conjugate from the plasma before LC-MS analysis.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Separate ELISAs can be designed to measure the concentration of the total biomolecule (e.g., antibody) and the biomolecule-conjugated payload. The difference between these measurements indicates the extent of deconjugation.
Protocol 2: Stability in the Presence of Glutathione (GSH)
Objective: To assess the stability of the linker in a reducing environment mimicking intracellular conditions.
Methodology:
-
Preparation: Prepare a solution of the bioconjugate in PBS.
-
Incubation: Add a solution of GSH to the bioconjugate solution to a final concentration that is physiologically relevant (e.g., 1-10 mM).
-
Time Points: Incubate the mixture at 37°C and collect aliquots at various time points.
-
Analysis: Analyze the samples by HPLC or LC-MS to quantify the remaining intact conjugate.
-
Half-life Calculation: Determine the half-life of the conjugate by plotting the percentage of intact conjugate versus time and fitting the data to a first-order decay model.
Mandatory Visualization
Below are diagrams that illustrate key concepts and workflows described in this guide.
Caption: Comparative stability of common bioconjugation linkers in the presence of GSH.
Caption: Generalized workflow for assessing the stability of bioconjugates.
References
A Comparative Guide to DBCO and TCO in Bioorthogonal Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of bioconjugation, click chemistry has emerged as an indispensable tool for its efficiency, selectivity, and biocompatibility. Among the catalyst-free bioorthogonal reactions, the strain-promoted alkyne-azide cycloaddition (SPAAC) using dibenzocyclooctyne (DBCO) and the inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (B1233481) (TCO) and tetrazine are two of the most prominent methods. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal chemistry for your research needs.
At a Glance: Key Performance Metrics
The choice between DBCO and TCO chemistries often hinges on the desired reaction speed and the specific biological context of the experiment. The TCO-tetrazine ligation is renowned for its exceptionally rapid kinetics, which are orders of magnitude faster than the DBCO-azide reaction.[1][2] This makes it particularly suitable for applications involving low concentrations of reactants or when rapid conjugation is critical, such as in live-cell imaging and in vivo studies.[1][3]
| Feature | DBCO (with Azide) | TCO (with Tetrazine) |
| Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) |
| Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | ~0.3 - 2.3[4] | ~800 - 30,000 |
| Reaction Speed | Moderate to Fast | Exceptionally Fast |
| Biocompatibility | Excellent, copper-free | Excellent, copper-free |
| Stability | DBCO can exhibit instability to certain reducing agents like TCEP and thiols like GSH. Long-term storage of DBCO-modified molecules may require specific conditions. | TCO derivatives can be susceptible to thiol-promoted isomerization. However, derivatives with improved stability have been developed. |
| Common Applications | Labeling of cells, proteins, and other biomolecules. | Live-cell imaging, in vivo studies, pre-targeted drug delivery, and applications requiring rapid kinetics. |
Reaction Kinetics: A Deeper Dive
The stark difference in reaction kinetics is a primary determinant in choosing between DBCO and TCO. The second-order rate constant (k₂) for the TCO-tetrazine reaction can be up to several thousand-fold higher than that of the DBCO-azide reaction. For instance, the reaction rate for DBCO with an azide (B81097) is in the range of 0.3-1.0 M⁻¹s⁻¹, while the TCO-tetrazine reaction boasts rates that can exceed 800 M⁻¹s⁻¹ and can reach up to 30,000 M⁻¹s⁻¹ depending on the specific tetrazine and TCO derivatives used. This exceptional speed is a significant advantage in biological systems where reactant concentrations are often low.
Stability and Biocompatibility Considerations
Both DBCO and TCO participate in bioorthogonal reactions, meaning they react selectively with their partners without interfering with native biological functional groups. The absence of a cytotoxic copper catalyst, required in the original click chemistry reaction (CuAAC), makes both SPAAC and IEDDA highly suitable for live-cell and in vivo applications.
However, the stability of the reagents themselves can be a factor. DBCO has shown some instability in the presence of reducing agents like TCEP and thiols such as glutathione. On the other hand, some TCO derivatives can undergo isomerization in the presence of thiols. Researchers should consider the specific chemical environment of their experiment when selecting a reagent.
Experimental Protocols
Accurate determination of reaction kinetics is crucial for comparing and selecting the appropriate bioorthogonal reaction. Below are generalized protocols for measuring the second-order rate constants of DBCO-azide and TCO-tetrazine reactions.
Determining Second-Order Rate Constants via UV-Vis Spectrophotometry
This method is particularly useful for reactions involving a chromophore that changes absorbance upon reaction, such as DBCO.
Objective: To quantify the reaction kinetics of a DBCO-azide or TCO-tetrazine ligation.
Materials:
-
DBCO- or TCO-containing molecule
-
Azide- or tetrazine-containing molecule
-
Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Determine Optimal Wavelength: Identify the maximum absorbance wavelength (λ_max) for the DBCO or TCO derivative in the chosen reaction buffer. For many DBCO compounds, this is around 309 nm.
-
Prepare Stock Solutions: Prepare stock solutions of the DBCO/TCO and azide/tetrazine reactants in the reaction buffer.
-
Initial Absorbance: In a quartz cuvette, add a known concentration of the DBCO or TCO derivative and measure the initial absorbance at λ_max.
-
Initiate Reaction: Add a known excess of the azide or tetrazine to the cuvette to initiate the reaction.
-
Monitor Absorbance: Record the absorbance at λ_max at regular intervals until the reaction is complete (i.e., the absorbance stabilizes).
-
Data Analysis:
-
Convert absorbance values to concentration using the Beer-Lambert law (A = εbc).
-
Plot the natural logarithm of the DBCO/TCO concentration versus time.
-
The slope of the resulting line will be the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the reactant in excess (k₂ = k' / [Reactant_in_excess]₀).
-
Determining Second-Order Rate Constants via NMR Spectroscopy
NMR spectroscopy can be used to monitor reaction kinetics by integrating the signals of reactant and product protons over time. This method is applicable when there is no significant change in the UV-Vis spectrum upon reaction.
Objective: To quantify the reaction kinetics of a DBCO-azide or TCO-tetrazine ligation.
Materials:
-
DBCO- or TCO-containing molecule
-
Azide- or tetrazine-containing molecule
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation: Prepare a solution of one reactant (e.g., DBCO-derivative) in a deuterated solvent in an NMR tube. Prepare a concentrated solution of the second reactant (e.g., azide-derivative) in the same deuterated solvent.
-
Acquire Initial Spectrum: Acquire an initial NMR spectrum of the first reactant.
-
Initiate Reaction: Add the second reactant to the NMR tube and immediately begin acquiring spectra at regular time intervals.
-
Data Analysis:
-
Process the spectra and integrate the characteristic peaks of a reactant and a product in each spectrum.
-
Plot the concentration of the reactant or product as a function of time.
-
Fit the data to the appropriate second-order rate equation to determine the second-order rate constant (k₂).
-
Visualizing the Comparison
To illustrate the decision-making process when choosing between DBCO and TCO, the following diagram outlines the key considerations.
Caption: Decision workflow for selecting between DBCO and TCO click chemistry.
Conclusion
Both DBCO and TCO are powerful tools in the click chemistry arsenal (B13267) for researchers in the life sciences. The choice between them is dictated by the specific demands of the application. For experiments requiring the utmost speed and efficiency, particularly in challenging in vivo environments, the TCO-tetrazine ligation is the unrivaled choice. For a broad range of bioconjugation applications where moderate reaction rates are sufficient, the DBCO-azide reaction remains a robust and reliable option. Careful consideration of the kinetic requirements and the chemical environment will ensure the selection of the most appropriate click chemistry for successful experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 4. Bioorthogonal Click Chemistry-Based Synthetic Cell Glue - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Dbco-PEG5-DBCO Conjugates
For researchers, scientists, and drug development professionals engaged in bioconjugation, ensuring the purity of linking reagents is paramount to the success of their work. The homobifunctional linker, Dbco-PEG5-DBCO, is a valuable tool in copper-free click chemistry, enabling the conjugation of two azide-containing molecules. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for assessing the purity of this compound, supported by experimental protocols and data.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reverse-phase HPLC (RP-HPLC) is the most common and reliable method for determining the purity of this compound. The principle lies in the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The hydrophobic DBCO groups and the hydrophilic PEG spacer contribute to the molecule's retention characteristics, allowing for separation from impurities.
Key Advantages of HPLC:
-
High Resolution and Sensitivity: HPLC can separate closely related impurities and detect them at low concentrations.[]
-
Quantitative Accuracy: The technique provides precise quantification of the main compound and its impurities, making it ideal for quality control.[]
-
Reproducibility: When properly optimized, HPLC methods offer high reproducibility, ensuring consistent results.[]
Potential Limitations:
-
Requires Specialized Equipment: Access to an HPLC system and appropriate columns is necessary.
-
Method Development: Optimization of the mobile phase gradient and other parameters can be time-consuming.
Alternative Analytical Techniques
While HPLC is the primary method for purity assessment, other techniques provide complementary information and can be used for structural confirmation.
-
Mass Spectrometry (MS): LC-MS is a powerful tool for confirming the molecular weight of the this compound conjugate.[2][3] It can identify the presence of the target molecule and any impurities with different mass-to-charge ratios.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is invaluable for confirming the chemical structure of the this compound conjugate. Characteristic peaks for the DBCO and PEG moieties provide definitive structural evidence.
Data Comparison
The following table summarizes the expected data from the different analytical techniques for a high-purity this compound sample.
| Analytical Technique | Parameter Measured | Typical Specification/Result |
| RP-HPLC | Purity | >95% (as determined by peak area at a specific wavelength, e.g., 254 nm) |
| Mass Spectrometry (MS) | Molecular Weight | Consistent with the theoretical mass of this compound |
| 1H NMR Spectroscopy | Chemical Structure | Spectrum consistent with the proposed structure, showing characteristic peaks for DBCO and PEG protons |
Experimental Protocols
Reverse-Phase HPLC (RP-HPLC) Protocol
This protocol provides a general method for the purity analysis of this compound. Optimization may be required based on the specific HPLC system and column used.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 silica (B1680970) gel column (e.g., 10 µm, 10 x 250 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point for method development.
-
Flow Rate: 1-2 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., DMSO, DMF, or the mobile phase) to a concentration of approximately 1 mg/mL.
Mass Spectrometry (MS) Analysis
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer, often coupled with an HPLC system (LC-MS).
-
Sample Preparation: The sample can be directly infused into the mass spectrometer or analyzed as it elutes from the HPLC column.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the mass-to-charge ratio of the parent ion, which is then used to calculate the molecular weight.
1H NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl3, DMSO-d6).
-
Sample Preparation: Dissolve an appropriate amount of the this compound sample in the deuterated solvent.
-
Data Analysis: The 1H NMR spectrum is analyzed to identify the characteristic proton signals of the DBCO groups (typically in the aromatic region, ~7.0-8.0 ppm) and the repeating ethylene (B1197577) glycol units of the PEG spacer (typically around 3.6 ppm).
Visualization of Experimental Workflow and Logical Relationships
Caption: Workflow for the purity assessment of this compound conjugates.
Caption: Comparison of analytical techniques for this compound purity assessment.
References
Confirming Bioconjugate Activity: A Comparative Guide to Functional Assays for DBCO-PEG5-DBCO Linkers
For researchers, scientists, and drug development professionals, the successful synthesis of a bioconjugate using a DBCO-PEG5-DBCO linker is a significant milestone. However, the ultimate success of the conjugate hinges on its retained biological function. This guide provides a comprehensive comparison of essential functional assays to validate the activity of biomolecules conjugated via strain-promoted azide-alkyne cycloaddition (SPAAC) using the homobifunctional this compound linker. We will use an antibody-drug conjugate (ADC) as a primary example to illustrate these assays, and compare the performance of SPAAC with alternative bioconjugation chemistries.
The Role of this compound in Bioconjugation
This compound is a homobifunctional linker featuring two dibenzocyclooctyne (DBCO) groups separated by a hydrophilic 5-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] This structure allows for the crosslinking of two different azide-modified molecules in a copper-free "click chemistry" reaction.[1][] The PEG spacer enhances water solubility, reduces aggregation, and minimizes steric hindrance, while the DBCO groups provide high reactivity and stability for forming stable triazole linkages with azides under mild, biocompatible conditions.[1][4]
Before functional validation, it is critical to confirm successful conjugation and characterize the biophysical properties of the conjugate. Techniques such as SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry are essential for verifying the formation of the desired product and assessing its purity and homogeneity.[5][6][7]
Part 1: Key Functional Assays for Activity Confirmation
Once the structural integrity of the bioconjugate is confirmed, a suite of functional assays is required to ensure that the biological activity of the constituent molecules is preserved or, in the case of ADCs, that the desired therapeutic effect is achieved.[5]
Antigen Binding Affinity Assays
For antibody-based bioconjugates, it is paramount to verify that the conjugation process has not compromised the antibody's ability to bind to its target antigen.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This plate-based assay is a standard method for quantifying antigen binding. By immobilizing the target antigen and applying serial dilutions of the bioconjugate, the binding affinity (e.g., the dissociation constant, Kd) can be determined and compared to the unconjugated antibody.
-
Flow Cytometry: This technique is ideal for assessing binding to cell-surface antigens in a more native environment. Target cells are incubated with the fluorescently-labeled bioconjugate, and the intensity of the fluorescence signal provides a quantitative measure of binding.
Cell-Based Functional Assays
These assays evaluate the biological effect of the bioconjugate on living cells. For an ADC, the key function is its ability to kill target cancer cells.
-
Cytotoxicity Assays (e.g., MTT, MTS, or CellTiter-Glo®): These assays measure cell viability after treatment with the bioconjugate. A dose-response curve is generated to calculate the half-maximal inhibitory concentration (IC50), a critical metric for assessing the potency of an ADC.
-
Internalization Assays: For many ADCs, internalization into the target cell is required to release the cytotoxic payload. This can be visualized and quantified using fluorescently labeled conjugates and microscopy or flow cytometry.
-
Apoptosis Assays: To confirm the mechanism of cell killing, assays that detect markers of apoptosis (e.g., caspase activity or Annexin V staining) can be employed.
Part 2: Comparison with Alternative Bioconjugation Chemistries
The choice of linker chemistry can significantly impact the performance and characteristics of a bioconjugate. DBCO-based SPAAC offers distinct advantages, particularly in biocompatibility, but other methods remain relevant for specific applications.[8]
Key Alternative Strategies
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient click chemistry reaction that requires a copper(I) catalyst. While the reaction is very fast, the potential for copper-induced cytotoxicity is a concern for in vivo and some cellular applications.[9][10]
-
Maleimide-Thiol Chemistry: A widely used method that forms a covalent bond between a maleimide (B117702) group and a thiol (sulfhydryl) group, commonly found on cysteine residues. While effective, the stability of the resulting thioether bond can be a concern, with potential for retro-Michael addition leading to drug deconjugation.[8]
-
NHS Ester-Amine Chemistry: This method involves the reaction of an N-hydroxysuccinimide (NHS) ester with primary amines (e.g., on lysine (B10760008) residues). It is a common way to introduce a reactive handle (like DBCO or an azide) onto a protein but can also be used for direct conjugation.
Quantitative Performance Comparison
The following tables provide a comparative summary of key performance parameters for different bioconjugation strategies.
| Parameter | SPAAC (DBCO-Azide) | CuAAC (Alkyne-Azide) | Maleimide-Thiol | NHS Ester-Amine |
| Reaction Rate | Fast (k₂ ~0.1 M⁻¹s⁻¹)[11] | Very Fast (k₂ ~10⁴-10⁵ M⁻¹s⁻¹)[9] | Fast | Moderate to Fast |
| Biocompatibility | Excellent (copper-free)[12] | Limited (requires potentially cytotoxic copper catalyst)[10] | Good | Good |
| Bioorthogonality | High (azides and DBCO are abiotic)[12] | High | Moderate (thiols are present endogenously) | Low (amines are abundant) |
| Linkage Stability | Very High (stable triazole)[13] | Very High (stable triazole) | Moderate (potential for retro-Michael addition)[8] | High (stable amide bond) |
| Typical pH | 7.0 - 9.0[12] | 4.0 - 12.0 | 6.5 - 7.5 | 7.2 - 8.5 |
Table 1: Comparison of Reaction Characteristics for Different Bioconjugation Chemistries.
| Application Example: Antibody-Drug Conjugate (ADC) | SPAAC (DBCO-Linker) | Maleimide (SMCC-Linker) |
| Site-Specificity | High (requires site-specific azide (B81097) incorporation) | Moderate (targets available cysteines) |
| Drug-to-Antibody Ratio (DAR) | Homogeneous (e.g., DAR 2 or 4)[14] | Heterogeneous (mixture of DARs) |
| In Vivo Stability | High | Variable; can be prone to premature drug release[8] |
| Hydrophobicity | Can be modulated with PEG linkers (e.g., PEG5)[15] | Often increases hydrophobicity, risking aggregation[16] |
Table 2: Performance Comparison in the Context of ADC Development.
Experimental Protocols & Visualizations
To ensure reproducibility and successful implementation, detailed experimental protocols and workflow visualizations are provided below.
Diagrams of Workflows and Pathways
Caption: General experimental workflow for bioconjugation using this compound.
Caption: Simplified signaling pathway for an Antibody-Drug Conjugate (ADC).
Protocol 1: General Procedure for this compound Crosslinking
This protocol describes the crosslinking of two azide-containing biomolecules (Molecule A and Molecule B) using the this compound linker.
Materials:
-
Azide-modified Molecule A (e.g., azide-functionalized antibody)
-
Azide-modified Molecule B (e.g., azide-functionalized payload)
-
This compound linker
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous DMSO or DMF
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Reagent Preparation:
-
Prepare Molecule A and Molecule B in the reaction buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
Immediately before use, dissolve the this compound linker in DMSO or DMF to create a 10 mM stock solution.
-
-
Two-Step Conjugation:
-
Step 1 (First Conjugation): Add a 1.5- to 3-fold molar excess of the this compound solution to Molecule A.[17] Incubate for 4-12 hours at 4°C with gentle mixing.
-
Purification: Remove excess, unreacted this compound linker using an appropriate SEC desalting column, exchanging the buffer back to PBS, pH 7.4.
-
Step 2 (Second Conjugation): To the purified DBCO-PEG5-Molecule A conjugate, add a 2- to 4-fold molar excess of Azide-modified Molecule B.[13]
-
Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C. Reaction times may vary based on reactant concentrations.[17]
-
-
Final Purification: Purify the final bioconjugate (A-DBCO-PEG5-DBCO-B) from excess reagents using SEC or another appropriate chromatography method.
-
Characterization: Confirm the final conjugate using SDS-PAGE (expecting a band shift) and/or Mass Spectrometry.
Protocol 2: Cell Viability (MTT) Assay for ADC Potency
This protocol assesses the cytotoxic activity of an ADC on a target cancer cell line.
Materials:
-
Target cancer cells (expressing the antigen of interest)
-
Complete cell culture medium
-
ADC bioconjugate and unconjugated antibody (as a control)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody control in cell culture medium. Remove the old medium from the cells and add the diluted compounds to the wells. Include "cells only" (no treatment) and "medium only" (blank) controls.
-
Incubation: Incubate the plate for a period that allows for the drug to take effect (typically 72-96 hours) in a standard cell culture incubator (37°C, 5% CO2).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the "cells only" control wells.
-
Plot the percent viability against the log of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Conclusion
Confirming the functional activity of a bioconjugate created with a this compound linker is a critical, multi-step process. It begins with rigorous biophysical characterization to confirm successful conjugation and proceeds to a series of well-chosen functional assays to validate that the biological purpose of the molecule is achieved. For complex therapeutics like ADCs, this involves confirming both target binding and cytotoxic potency. While SPAAC chemistry offers significant advantages in biocompatibility and stability, a thorough understanding of alternative methods like CuAAC and maleimide chemistry allows researchers to select the optimal conjugation strategy for their specific application. The protocols and comparative data presented here serve as a guide for the robust validation of these next-generation bioconjugates.
References
- 1. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. This compound, 2363130-04-3 | BroadPharm [broadpharm.com]
- 4. DBCO-PEG5-NHS Ester | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Preparation of Protein A Membrane Adsorbers Using Strain-Promoted, Copper-Free Dibenzocyclooctyne (DBCO)-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. Evaluation of Two Chemoenzymatic Glycan Remodeling Approaches to Generate Site-Specific Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. interchim.fr [interchim.fr]
Safety Operating Guide
Proper Disposal of DBCO-PEG5-DBCO: A Guide for Laboratory Professionals
Researchers and scientists handling DBCO-PEG5-DBCO must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, in solid form, dissolved in solvents, and as contaminated labware.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE) to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Eye Protection | Safety goggles or a face shield | Protects eyes from potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact with the chemical. |
| Protective Clothing | A standard laboratory coat | Protects skin and clothing from contamination. |
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or aerosols.
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the material is managed in an environmentally responsible and compliant manner.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired solid this compound in a clearly labeled, sealed container.
-
The container must be compatible with the chemical and prominently marked with its full name: "this compound".
-
-
Liquid Waste (Solutions):
-
If this compound is dissolved in solvents such as DMSO, DMF, or DCM, collect the solution in a designated, leak-proof container for chemical waste.[1]
-
The container should be clearly labeled with the chemical name and the solvent used.
-
Do not mix this waste stream with aqueous waste or other incompatible chemicals.
-
-
Contaminated Labware:
-
Dispose of all materials that have come into direct contact with this compound, such as pipette tips, tubes, and weighing paper, in a designated solid chemical waste container.
-
2. Storage Pending Disposal:
-
Store the sealed waste containers in a designated, well-ventilated chemical waste storage area.
-
Ensure the storage area is secure and away from incompatible materials.
3. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide them with the complete chemical name and any available Safety Data Sheet (SDS) information. Disposal should be in accordance with all applicable regional, national, and local laws and regulations.[2]
Hazard Profile and Environmental Impact
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Therefore, it is crucial to avoid its release into the environment.[3] The precautionary statement P273 specifically advises against this.[3] The standard disposal procedure is to send the material to an approved waste disposal plant.[3]
Experimental Workflow for Safe Disposal
The following diagram outlines the logical steps for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
